Azido-PEG5-CH2CO2-PFP
Description
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F5N3O7/c19-13-14(20)16(22)18(17(23)15(13)21)33-12(27)11-32-10-9-31-8-7-30-6-5-29-4-3-28-2-1-25-26-24/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITGTHWASXRERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F5N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG5-CH2CO2-PFP: A Comprehensive Technical Guide for Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-CH2CO2-PFP is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and targeted protein degradation. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule features a pentafluorophenyl (PFP) ester for amine conjugation, a flexible 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for "click" chemistry reactions. This dual functionality allows for the precise and efficient linkage of diverse molecular entities, making it a valuable tool in the development of complex biomolecules and therapeutic agents such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile chemical linker designed for covalent conjugation reactions. Its structure is comprised of three key functional components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that readily reacts with primary and secondary amines (e.g., on proteins, peptides, or small molecules) to form stable amide bonds. PFP esters are known for their high reactivity and increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation in aqueous buffers.[1][2][3][4]
-
Polyethylene Glycol (PEG) Spacer (PEG5): A five-unit PEG chain that serves as a flexible, hydrophilic linker. The PEG spacer enhances the water solubility of the molecule and its conjugates, reduces aggregation, and can improve the pharmacokinetic properties of resulting bioconjugates.[5][6][7] The length of the PEG linker is a critical parameter in applications like PROTACs, as it dictates the spatial orientation of the linked molecules.[5][8]
-
Azide Group (N₃): A functional group that is a key component in "click chemistry" reactions.[9] It can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO, BCN), forming a stable triazole linkage.[9][10][11] These reactions are bio-orthogonal, meaning they do not interfere with native biological functional groups.[10]
This unique combination of reactive groups makes this compound an ideal reagent for the modular synthesis of complex molecular architectures.
Physicochemical and Quantitative Data
A summary of the key quantitative and physical properties of this compound is presented in Table 1. This data is essential for accurate experimental design, including molar calculations and storage considerations.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₂F₅N₃O₇ | [12][13] |
| Molecular Weight | 487.4 g/mol | [12][13][14] |
| CAS Number | 2144777-92-2 | [12][13] |
| Purity | ≥95% - 98% | [12][14] |
| Appearance | Not specified (typically a solid or oil) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [2][15] |
| Storage Conditions | -20°C, stored with desiccant | [12] |
Core Applications and Methodologies
This compound is primarily utilized in two key areas: general bioconjugation and the synthesis of PROTACs.
Bioconjugation via PFP Ester and Click Chemistry
The bifunctional nature of this linker allows for a two-step sequential conjugation strategy. First, a molecule containing a primary amine is reacted with the PFP ester. Following this, the azide group on the newly formed conjugate can be reacted with an alkyne-containing molecule via click chemistry. This approach is widely used for labeling proteins, attaching drugs to antibodies, and modifying surfaces.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8][9] this compound serves as a flexible linker connecting the target protein ligand to the E3 ligase ligand. The modular synthesis of PROTACs often involves synthesizing or obtaining the two ligands with complementary functional groups (e.g., an amine and an alkyne) and then using the linker to conjugate them.[16] The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for the two primary reaction types involving this compound.
Protocol for Amine Conjugation via PFP Ester
This protocol describes the conjugation of the PFP ester moiety of this compound to a primary amine-containing molecule, such as a protein or peptide.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)[2][17]
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[2][15]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2][15]
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-100 mM). Do not store the stock solution as PFP esters are susceptible to hydrolysis.[2][15][18]
-
Prepare a solution of the amine-containing molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[1]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule.[1] The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[17]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[17][18] Reaction times and temperature may need to be optimized for specific applications.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 30 minutes at room temperature.
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[1][2]
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized molecule (from section 4.1) to a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)[11]
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[19]
-
Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 50 mM in water)[11][19]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
-
Catalyst Premix:
-
Conjugation Reaction:
-
To the solution containing the azide and alkyne molecules, add the catalyst premix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical molar ratio is 1 equivalent of azide, 1.2 equivalents of alkyne, with the catalyst and reducing agent in excess.[11]
-
Incubate the reaction at room temperature for 1-12 hours, protected from light.[11] Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using a suitable chromatography method (e.g., size-exclusion, affinity, or reverse-phase chromatography) to remove the copper catalyst, excess reagents, and byproducts.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological systems where copper toxicity is a concern.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule and the cyclooctyne-containing molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Combine the azide- and cyclooctyne-containing molecules in the reaction buffer. A 1:1 to 1:1.5 molar ratio is typically used.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne (B158145) used.[10]
-
-
Purification:
-
Purify the conjugate using an appropriate method as described for the CuAAC reaction.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Sequential bioconjugation workflow using this compound.
Caption: Logical relationship of the functional groups of this compound.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and modular construction of complex bioconjugates and therapeutic agents. Its PFP ester provides a stable and hydrolysis-resistant means of conjugating to amines, while the azide group allows for highly specific and bio-orthogonal "click" chemistry reactions. The inclusion of a hydrophilic PEG spacer further enhances its utility, particularly in the development of PROTACs where solubility and linker length are critical for efficacy. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to leverage the capabilities of this important chemical tool in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 13. cenmed.com [cenmed.com]
- 14. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. benchchem.com [benchchem.com]
- 17. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 18. precisepeg.com [precisepeg.com]
- 19. axispharm.com [axispharm.com]
An In-depth Technical Guide to Azido-PEG5-CH2CO2-PFP: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-CH2CO2-PFP is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, featuring a terminal azide (B81097) group, a pentafluorophenyl (PFP) ester, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of biomolecules.[1][2] This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed experimental protocols for its application, with a particular focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][3]
The azide moiety allows for highly specific and efficient "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-modified molecules.[4] The PFP ester, on the other hand, is a highly reactive functional group for the acylation of primary and secondary amines, forming robust amide bonds.[4][5] Notably, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) counterparts, rendering them more efficient in aqueous bioconjugation reactions.[5] The PEG5 spacer enhances the water solubility and biocompatibility of the resulting conjugates, and provides spatial separation between the linked molecules.[3][6]
Core Properties and Structure
The fundamental structure of this compound is designed for modular and efficient bioconjugation.
Chemical Structure
The structure consists of a five-unit polyethylene glycol chain, providing a flexible and hydrophilic spacer. One terminus is functionalized with an azido (B1232118) group (N₃), a versatile handle for click chemistry. The other end features a carboxymethyl group activated as a pentafluorophenyl ester, a highly efficient amine-reactive moiety.
Physicochemical Properties
| Property | Description |
| Appearance | White to off-white solid. |
| Purity | Typically supplied at ≥95% or ≥98% purity.[8] |
| Solubility | The hydrophilic PEG spacer enhances water solubility.[5] It is also soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). |
| Stability and Storage | Store at -20°C, desiccated.[8] PFP esters are sensitive to moisture and should be handled accordingly to prevent hydrolysis. Solutions should be prepared fresh for each use. |
| Reactivity | The azide group reacts with terminal alkynes via CuAAC or with strained cyclooctynes (e.g., DBCO, BCN) via SPAAC.[4] The PFP ester reacts with primary and secondary amines to form stable amide bonds.[4] PFP esters are less prone to hydrolysis than NHS esters.[5] |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for the ethylene (B1197577) glycol protons of the PEG chain, typically in the range of 3.5-3.8 ppm. Protons adjacent to the azide and the ester functionalities would exhibit distinct chemical shifts.
-
¹³C-NMR would display signals corresponding to the carbons of the PEG backbone, the methylene (B1212753) carbons adjacent to the azide and ester groups, and the carbons of the pentafluorophenyl ring.
-
-
Infrared (IR) Spectroscopy:
-
A strong, characteristic absorption band for the asymmetric stretching vibration of the azide group is expected in the region of 2100-2160 cm⁻¹.[10]
-
A strong carbonyl stretching band for the PFP ester would be observed around 1780-1800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (487.38 g/mol ), along with characteristic fragmentation patterns.
-
Experimental Protocols
The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound.
Protocol 1: Amine Conjugation via the PFP Ester
This protocol describes the general procedure for conjugating the PFP ester of this compound to an amine-containing molecule, such as a protein or peptide.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the biomolecule.
Procedure:
-
Preparation of the Biomolecule:
-
Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the biomolecule was stored in an amine-containing buffer, exchange it into the reaction buffer using dialysis or a desalting column.
-
-
Preparation of the Linker Solution:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each specific application.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by SEC or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized biomolecule (prepared in Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.5.
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction tube, combine the azide-functionalized biomolecule and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
-
Preparation of the Catalyst:
-
In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
-
Initiation of the Reaction:
-
Add the copper/ligand complex to the biomolecule/alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC, SDS-PAGE, or mass spectrometry.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove the catalyst, excess reagents, and byproducts.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of advanced therapeutics.
PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3] The linker is a critical component of a PROTAC, influencing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11] The defined length and flexibility of the PEG5 spacer in this compound can be advantageous in optimizing the geometry of this ternary complex for efficient ubiquitination and subsequent degradation of the target protein.[11][12]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. The hydrophilic PEG5 spacer can improve the pharmacokinetic properties of the ADC by increasing its solubility and reducing aggregation.[1] The dual reactivity of this compound allows for a modular approach to ADC synthesis, where the linker can first be attached to the antibody via amine conjugation, followed by the attachment of the cytotoxic payload via click chemistry.
Mandatory Visualizations
Logical Workflow for Bioconjugation
Caption: A logical workflow for a two-step bioconjugation using this compound.
PROTAC Signaling Pathway
Caption: The signaling pathway illustrating the PROTAC-mediated degradation of a target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 6. Azido-PEG5-PFP ester, CAS 1818294-48-2 | AxisPharm [axispharm.com]
- 7. This compound|MSDS [dcchemicals.com]
- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azido-PEG1-PFP ester, 1807505-32-3 | BroadPharm [broadpharm.com]
- 10. chempap.org [chempap.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Azido-PEG5-CH2CO2-PFP: A Technical Guide to a Versatile Heterobifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-CH2CO2-PFP is a heterobifunctional linker designed for advanced bioconjugation applications. This molecule features three key components: an azide (B81097) (N3) group for click chemistry, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for amine-reactive coupling. This strategic design allows for the precise, two-step covalent ligation of two different molecules, making it an invaluable tool in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and sophisticated diagnostic agents.[1][2][3]
The PFP ester offers a distinct advantage over more traditional N-hydroxysuccinimide (NHS) esters due to its higher reactivity towards primary and secondary amines and increased stability against hydrolysis in aqueous environments.[4][5][6] This leads to more efficient and reliable conjugation reactions. The hydrophilic PEG5 spacer enhances the solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of therapeutic molecules.[2][3] The azide group provides a bioorthogonal handle for subsequent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[7][8][9]
Core Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Molecular Formula | C18H22F5N3O7 | [2] |
| Molecular Weight | 487.4 g/mol | [2] |
| CAS Number | 2144777-92-2 | [2] |
| Reactive Group 1 | Pentafluorophenyl (PFP) Ester | [2] |
| Reactive Towards | Primary and Secondary Amines (e.g., Lysine) | [4][10] |
| Reactive Group 2 | Azide (N3) | [2] |
| Reactive Towards | Alkynes, DBCO, BCN (via Click Chemistry) | [1][11] |
Key Applications in Bioconjugation
The unique structure of this compound lends itself to a variety of applications where sequential and controlled conjugation is critical.
-
Antibody-Drug Conjugate (ADC) Development : This linker is ideal for creating ADCs. An antibody can first be modified with the linker's PFP ester, reacting with surface lysine (B10760008) residues. Subsequently, an alkyne-modified cytotoxic drug can be "clicked" onto the azide handle. This approach allows for the attachment of various payloads to a pre-functionalized antibody.[7][12][13]
-
PROTAC Synthesis : In the field of targeted protein degradation, this molecule can serve as a PROTAC linker.[1][14] One end can be attached to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase, bridging the two to induce degradation of the target.
-
Development of Imaging and Diagnostic Agents : Fluorophores, chelators, or other imaging moieties functionalized with an alkyne can be attached to azide-modified proteins or other biomolecules, facilitating the creation of targeted imaging probes.
-
Surface Modification : The linker can be used to immobilize proteins or peptides onto surfaces that have been functionalized with alkynes, for applications in biosensors or specialized cell culture platforms.
Experimental Protocols
Protocol 1: Two-Step Bioconjugation Workflow - Antibody Modification and Payload Attachment
This protocol describes the general two-step process for first labeling an antibody with the this compound linker and then conjugating an alkyne-functionalized payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 3. Azido-PEG-CH2CO2-PFP | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. Azido-PEG5-CH2CO2-t-Bu, 1448451-72-6 | BroadPharm [broadpharm.com]
- 12. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. medchemexpress.com [medchemexpress.com]
The Ascendancy of Pentafluorophenyl Esters in PEG Linker Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the linkage of polyethylene (B3416737) glycol (PEG) to therapeutic molecules is a cornerstone strategy for enhancing solubility, stability, and pharmacokinetic profiles. The choice of reactive chemistry for this "PEGylation" process is critical to the efficiency and reproducibility of the conjugation. While N-hydroxysuccinimide (NHS) esters have long been a popular choice for amine-reactive conjugations, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability and reactivity. This technical guide provides a comprehensive overview of PFP ester chemistry within the context of PEG linkers, offering detailed protocols, comparative data, and workflow visualizations to inform and empower researchers in the development of next-generation bioconjugates.
Core Principles of PFP Ester Chemistry
PFP esters are highly reactive esters formed from a carboxylic acid and pentafluorophenol (B44920).[1] The potent electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack by primary and secondary amines to form stable amide bonds.[2] This inherent reactivity, coupled with enhanced stability, positions PFP esters as a premier choice for bioconjugation, particularly in the aqueous environments required for handling proteins, peptides, and other biomolecules.[2][3]
The PFP Ester Advantage Over NHS Esters
The superiority of PFP esters over the more traditional NHS esters lies in two key areas: greater resistance to hydrolysis and faster reaction kinetics with amines.[2][4]
-
Enhanced Hydrolytic Stability: A significant drawback of NHS esters is their propensity to hydrolyze in aqueous solutions, a competing reaction that deactivates the ester and reduces conjugation efficiency.[2] PFP esters, in contrast, exhibit markedly lower rates of spontaneous hydrolysis, leading to more efficient and reproducible conjugations, especially when working with precious or limited quantities of biomolecules.[2][4][5] This increased stability provides a wider window for the conjugation reaction to proceed.[6] While the half-life of an NHS ester can drop to minutes at a pH of 8, PFP esters maintain greater stability under these more basic conditions which are often optimal for amine coupling.[5][6]
-
Superior Aminolysis Kinetics: Kinetic studies have demonstrated the superior reactivity of PFP esters towards aminolysis (the desired reaction with amines).[4] The pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) with an amine was found to be significantly faster than that of a poly(N-hydroxysuccinimide) based polymer under similar conditions.[4] This translates to faster reaction times and potentially higher conjugation yields.
Quantitative Data Summary
The following tables summarize the key performance differences between PFP and NHS esters based on available data. It is important to note that direct, side-by-side comparative studies under a wide range of identical conditions are limited in the literature. The data presented here is compiled from various sources and should be considered as a guide to the relative performance of these two chemistries.
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | References |
| Relative Hydrolytic Stability | More stable, especially at neutral to slightly basic pH. | Less stable, with a half-life that decreases significantly as pH increases. | [2][4][5][6] |
| Half-life in Aqueous Buffer | Generally longer than NHS esters under similar conditions. | 4-5 hours at pH 7 (0°C); 10 minutes at pH 8.6 (4°C). | [5] |
| Relative Aminolysis Rate | Faster reaction kinetics with primary and secondary amines. | Slower reaction kinetics compared to PFP esters. | [4] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | [3][5] |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible success in bioconjugation. The following sections provide step-by-step protocols for the synthesis of a PFP-activated PEG linker and its subsequent use in a typical protein conjugation experiment.
Protocol 1: Synthesis of a PFP-Activated PEG Linker from Carboxy-PEG
This protocol describes the activation of a carboxyl-terminated PEG (PEG-COOH) to a PFP ester-terminated PEG (PEG-PFP).
Materials:
-
HOOC-PEG-OH (or other carboxyl-PEG derivative)
-
Pentafluorophenol (PFP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if using EDC)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve HOOC-PEG-OH (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask.
-
Addition of PFP: Add pentafluorophenol (1.1 equivalents) to the solution and stir until fully dissolved.
-
Carbodiimide Addition:
-
Using DCC: Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C (ice bath).
-
Using EDC: Add EDC (1.2 equivalents) and a non-nucleophilic base such as DIPEA or NMM (1.5 equivalents) to the reaction mixture at room temperature.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
If using EDC: The reaction mixture can be washed with a mild aqueous acid (e.g., 5% citric acid) and brine to remove excess EDC and base.
-
-
Purification:
-
Concentrate the filtrate or the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by precipitation in cold diethyl ether. Dissolve the crude product in a minimal amount of DCM and add it dropwise to a stirred flask of cold diethyl ether. The PEG-PFP product will precipitate out.
-
Collect the precipitate by filtration and dry under vacuum.
-
If further purification is required, silica gel column chromatography can be performed.
-
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm the presence of the PFP ester and determine the purity.
Storage: Store the PFP-activated PEG linker at -20°C under a dry, inert atmosphere.
Protocol 2: Conjugation of a PFP-Activated PEG Linker to a Protein
This protocol outlines a general procedure for the PEGylation of a protein using a pre-activated PFP-PEG linker.
Materials:
-
Protein to be PEGylated (e.g., IgG antibody)
-
PFP-activated PEG linker
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
-
UV-Vis spectrophotometer
-
SDS-PAGE and/or size-exclusion chromatography (SEC-HPLC) system for analysis
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[7] If the protein solution contains amine-containing buffers (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[7][8]
-
PFP-PEG Solution Preparation: Immediately before use, dissolve the PFP-activated PEG linker in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[3][9] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[7][8]
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the PFP-PEG stock solution to the stirring protein solution.[3] A typical molar excess of PFP-PEG to protein is 10-50 fold. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3][9] Reaction times and temperatures may need to be optimized for specific proteins and desired degrees of PEGylation.[7]
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[3] This will consume any unreacted PFP-PEG linker.
-
Purification: Remove the excess, unreacted PFP-PEG linker and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.[7][8]
-
Analysis and Characterization:
-
Determine the protein concentration of the final conjugate using a UV-Vis spectrophotometer (e.g., A280).
-
Analyze the degree of PEGylation and the purity of the conjugate using SDS-PAGE (which will show a shift in molecular weight) and/or SEC-HPLC.
-
Mandatory Visualizations
Chemical Reactions and Workflows
Signaling Pathways
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate (ADC), a key application area for PEG linkers, including those activated with PFP esters. The PEG linker enhances the ADC's properties, facilitating its journey to the target cell.
Conclusion
Pentafluorophenyl esters offer a compelling and often superior alternative to NHS esters for the amine-reactive PEGylation of biomolecules. Their enhanced stability in aqueous media and faster reaction kinetics contribute to more efficient, reproducible, and higher-yielding conjugation reactions. For researchers and drug development professionals, understanding and implementing PFP ester chemistry can lead to the creation of more robust and effective bioconjugates. The detailed protocols and comparative data provided in this guide serve as a valuable resource for harnessing the full potential of PFP-activated PEG linkers in the advancement of therapeutic and diagnostic agents.
References
- 1. Synchronous intracellular delivery of EGFR-targeted antibody-drug conjugates by p38-mediated non-canonical endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flowchart Creation [developer.mantidproject.org]
- 9. precisepeg.com [precisepeg.com]
The Pivotal Role of the Azide Group in Azido-PEG5-CH2CO2-PFP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Azido-PEG5-CH2CO2-PFP, is a sophisticated chemical tool increasingly employed in the fields of bioconjugation, drug delivery, and proteomics. Its modular design, featuring an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, allows for the precise and efficient covalent linkage of diverse molecular entities. This guide delves into the core functionalities of this reagent, with a particular focus on the indispensable role of the terminal azide group.
Molecular Architecture and Component Functions
This compound is structured to provide a versatile bridge between two different molecules. Each component of this linker has a distinct and crucial function:
-
Azide Group (-N3): This is the primary reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group's bioorthogonal nature means it does not react with the vast majority of functional groups found in biological systems, making it an ideal choice for complex environments.[1][2]
-
PEG5 Spacer: The five-unit polyethylene glycol chain imparts hydrophilicity to the linker and any resulting conjugate, which can improve solubility and reduce non-specific binding.[3][4] The flexibility of the PEG chain also provides steric separation between the conjugated molecules, which can be critical for maintaining their biological activity.
-
PFP Ester: The pentafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, which are abundant in proteins and peptides. PFP esters are known to be less susceptible to hydrolysis in aqueous environments compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[5]
-
-CH2CO2- Group: This carboxymethyl moiety serves as a stable connection between the PEG spacer and the PFP ester, ensuring the integrity of the linker during conjugation reactions.
The Azide Group: A Gateway to "Click Chemistry"
The terminal azide group is the cornerstone of this compound's utility, enabling its participation in two powerful bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted triazole linkage. This reaction is characterized by its rapid kinetics and high yields under mild conditions, including in aqueous buffers.[7] The presence of a copper(I) catalyst is essential for the reaction to proceed at a practical rate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, SPAAC offers a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole ring.[7] While generally slower than CuAAC, SPAAC provides excellent biocompatibility.
Quantitative Data: A Comparative Look at Click Chemistry Kinetics
The choice between CuAAC and SPAAC often depends on the specific application and the desired reaction rate. The following table summarizes typical second-order rate constants for various azide-alkyne cycloaddition reactions. It is important to note that these are representative values, and the actual reaction kinetics can be influenced by factors such as the specific azide and alkyne structures, solvent, and the presence of ligands for CuAAC.
| Reaction Type | Azide Partner | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Primary Alkyl Azide | Terminal Alkyne | 10⁴ - 10⁵ | [8] |
| CuAAC | Aryl Azide | Terminal Alkyne | 10³ - 10⁴ | [8] |
| SPAAC | Primary Alkyl Azide | DBCO | ~0.1 - 1 | [8] |
| SPAAC | Primary Alkyl Azide | BCN | ~0.01 - 0.1 | [8] |
| SPAAC | Primary Alkyl Azide | DIBO | ~0.3 | [8] |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions, such as reactant concentrations, temperature, and incubation time, is recommended for each specific application.
Protocol 1: Two-Step Bioconjugation via Amine Reactivity and CuAAC
This protocol describes the conjugation of a protein (containing primary amines) to an alkyne-modified molecule of interest.
Step 1: Functionalization of the Protein with this compound
-
Protein Preparation: Dissolve the protein in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF (e.g., 10-50 mM).
-
Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted linker using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).
Step 2: CuAAC Reaction with an Alkyne-Modified Molecule
-
Reactant Preparation: Prepare a stock solution of the alkyne-modified molecule in a suitable solvent.
-
Catalyst Preparation: Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA or TBTA) in an appropriate buffer.
-
Reaction Mixture: In a reaction vessel, combine the azide-functionalized protein, a 1.5-5 fold molar excess of the alkyne-modified molecule, the copper catalyst, and the ligand.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components and the catalyst.
Protocol 2: One-Pot, Two-Step PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC (Proteolysis Targeting Chimera) by first reacting this compound with a warhead containing a primary amine, followed by a click reaction with an E3 ligase ligand bearing an alkyne.
-
Amide Bond Formation:
-
Dissolve the amine-containing warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable organic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
-
CuAAC Reaction:
-
To the crude reaction mixture from the previous step, add the alkyne-functionalized E3 ligase ligand (1.2 equivalents).
-
Add a pre-mixed solution of CuSO₄ (0.1 equivalents) and a ligand like TBTA (0.2 equivalents) in a suitable solvent.
-
Add a freshly prepared solution of sodium ascorbate (B8700270) (0.5 equivalents).
-
Stir the reaction at room temperature for 4-12 hours or until completion.
-
-
Purification: Purify the final PROTAC molecule using preparative HPLC.
Visualizing the Role of the Azide Group in Key Applications
The versatility of the azide group in this compound is best illustrated through its application in sophisticated biological tools and therapeutic strategies.
Workflow for PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] this compound is an ideal linker for synthesizing PROTACs due to its ability to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Mechanism of Action of a PROTAC
Once synthesized, the PROTAC orchestrates a series of intracellular events leading to the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Targeted Drug Delivery with PEGylated Nanoparticles
The azide group on PEGylated linkers is also instrumental in the surface functionalization of nanoparticles for targeted drug delivery.[4][10] By conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface via click chemistry, the therapeutic payload can be directed to specific cells or tissues.
Caption: Signaling pathway for targeted drug delivery using a PEGylated nanoparticle.
Conclusion
The azide group in this compound is a powerful and versatile functional handle that is central to its widespread use in modern chemical biology and drug discovery. Its ability to participate in highly efficient and bioorthogonal "click" reactions provides a robust method for the covalent linkage of molecules in a specific and controlled manner. This, combined with the beneficial properties of the PEG spacer and the amine-reactivity of the PFP ester, makes this compound an invaluable tool for researchers developing next-generation therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. cenmed.com [cenmed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjweb.com [irjweb.com]
In-Depth Technical Guide: Solubility and Stability of Azido-PEG5-CH2CO2-PFP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG5-CH2CO2-PFP, a heterobifunctional linker commonly utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected physicochemical properties based on its constituent functional groups, detailed experimental protocols for empirical determination of these properties, and visual representations of key concepts and workflows.
Core Concepts: Understanding the Components
This compound is a molecule comprised of three key functional domains: an azide (B81097) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for amine-reactive conjugation. The overall solubility and stability of the molecule are a composite of the properties of these individual components.
-
Azide (N₃): This functional group is highly valuable for its ability to undergo specific and efficient bioorthogonal "click chemistry" reactions with alkynes, BCN, or DBCO to form stable triazole linkages. Organic azides are generally stable under a wide range of conditions used in bioconjugation. However, they can be sensitive to strong acids, which can lead to the formation of volatile and potentially explosive hydrazoic acid, and should not be exposed to heavy metals, which can form unstable metal azides.
-
Polyethylene Glycol (PEG5): The PEG spacer, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule. This significantly influences its solubility in aqueous media and can improve the pharmacokinetic properties of the resulting conjugate. PEG chains are generally stable, but can be susceptible to oxidative degradation over long periods, especially at elevated temperatures and in the presence of metal ions.
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group for covalent modification of primary and secondary amines, forming stable amide bonds. A key advantage of PFP esters over other amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous environments, leading to more efficient conjugation reactions. However, they are still moisture-sensitive and will hydrolyze over time, particularly at elevated pH.
Data Presentation: Physicochemical Properties
While specific quantitative data for this compound is not extensively published, the following tables summarize the expected solubility and stability profiles based on the known properties of its functional components. Researchers should consider these as general guidelines and are encouraged to determine these properties empirically for their specific applications using the protocols provided below.
Table 1: Expected Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The hydrophilic PEG spacer is expected to confer good water solubility.[1] |
| Phosphate-Buffered Saline (PBS) | Soluble | Similar to water, good solubility is expected in common aqueous buffers. |
| Dimethylformamide (DMF) | Soluble | PEG derivatives and PFP esters are generally soluble in DMF.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | PEG derivatives and PFP esters are generally soluble in DMSO.[2][3][4] |
| Dichloromethane (DCM) | Soluble | PFP esters and PEG derivatives are often soluble in chlorinated solvents. |
| Acetonitrile (ACN) | Soluble | PEG derivatives and PFP esters are generally soluble in acetonitrile. |
| Ethanol, Methanol | Soluble | The polarity of short-chain alcohols should be compatible with the molecule. |
| Diethyl Ether | Sparingly Soluble / Insoluble | The high polarity of the molecule may limit solubility in non-polar ethers. |
| Hexanes | Insoluble | The molecule is too polar to be soluble in non-polar aliphatic hydrocarbons. |
Table 2: Stability Profile and Storage Recommendations
| Condition | Expected Stability | Rationale and Recommendations |
| Solid State | Stable for >3 years when stored properly.[4] | Store at -20°C in a tightly sealed container with a desiccant to protect from moisture.[2][3] Equilibrate to room temperature before opening to prevent condensation.[2][3] |
| Aqueous Solution (pH 4.5-6.5) | Moderately Stable | Hydrolysis of the PFP ester is the primary degradation pathway. The rate is slower at slightly acidic to neutral pH. Maximum stability is generally observed in this pH range. |
| Aqueous Solution (pH 7.0-8.5) | Limited Stability | The rate of PFP ester hydrolysis increases with pH.[2] This is the typical pH range for amine conjugation, representing a trade-off between amine reactivity and ester stability. |
| Aqueous Solution (pH > 8.5) | Unstable | Rapid hydrolysis of the PFP ester is expected at basic pH. |
| Organic Solvents (Anhydrous) | Good Stability | In anhydrous DMF or DMSO, the molecule is stable. It is recommended to prepare solutions immediately before use.[2][3] Stock solutions are not advised due to the risk of hydrolysis from trace amounts of water.[2][3] |
| Presence of Primary Amines | Reactive | The PFP ester will react with primary amines (e.g., Tris or glycine (B1666218) buffers), leading to consumption of the reagent. Use amine-free buffers for storage and reactions.[2][3] |
| Presence of Strong Acids | Potentially Unstable | Avoid strong acids which can protonate the azide to form hydrazoic acid. |
| Presence of Reducing Agents | Azide group is susceptible | Azides can be reduced to amines by reagents like dithiothreitol (B142953) (DTT) or phosphines. |
| Elevated Temperature | Decreased Stability | Increased temperature will accelerate the rate of hydrolysis of the PFP ester and potential degradation of the PEG chain. |
| Light Exposure | Generally Stable | No significant light sensitivity is expected, but storage in the dark is good practice. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMF, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortexer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using known concentrations of this compound to accurately quantify the solubility.
-
Express the solubility in units such as mg/mL or µg/mL.
-
Protocol for Stability Assessment via HPLC
This protocol monitors the degradation of the PFP ester in aqueous buffers over time.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 8.5)
-
HPLC system with a C18 column and UV detector
-
Thermostated incubator or water bath
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
Methodology:
-
Preparation of Stock Solution:
-
Immediately before starting the experiment, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Initiation of Hydrolysis:
-
Add a small aliquot of the stock solution to each of the pre-warmed aqueous buffers to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Vortex briefly to ensure homogeneity.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each buffer solution.
-
Immediately dilute the aliquot into the HPLC mobile phase to quench the hydrolysis reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Monitor the disappearance of the peak corresponding to this compound and the appearance of the hydrolysis product peak (Azido-PEG5-CH2-COOH).
-
-
Data Analysis:
-
Plot the peak area of the intact this compound as a function of time for each pH.
-
Calculate the half-life (t₁/₂) of the compound at each pH by fitting the data to a first-order decay model.
-
Mandatory Visualizations
The following diagrams illustrate the structure, properties, and experimental workflows related to this compound.
Caption: Structure of this compound.
Caption: Summary of key physicochemical properties.
Caption: Experimental workflow for solubility testing.
Caption: Experimental workflow for stability analysis.
Caption: Primary degradation pathway in aqueous solution.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development.[] These versatile molecules, characterized by a central hydrophilic PEG chain and two distinct reactive terminal groups, enable the precise and stable conjugation of two different molecular entities.[2] This technical guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, their diverse applications, detailed experimental protocols for their use, and a summary of key quantitative data to aid in linker selection and experimental design.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are specialized chemical structures composed of a polyethylene glycol backbone with different functional groups at each end.[3] This dual reactivity is the cornerstone of their utility, allowing for the sequential and controlled linkage of two distinct molecules, such as a therapeutic drug and a targeting antibody.[] The PEG component itself imparts several beneficial properties to the resulting bioconjugate, including enhanced solubility, increased stability, and reduced immunogenicity.[2]
The fundamental structure allows for the connection of two different molecular entities, a principle that is widely applied in advanced therapeutic design.[2] The length of the PEG chain is a critical parameter that can be customized to optimize the distance and flexibility between the conjugated molecules, thereby fine-tuning the biological activity and pharmacokinetic profile of the final product.
Properties and Advantages of Heterobifunctional PEG Linkers
The incorporation of a heterobifunctional PEG linker into a bioconjugate confers a multitude of advantages that are critical for the development of effective and safe therapeutics and research tools.
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, preventing aggregation.[2] PEGylation also shields the conjugated molecule from enzymatic degradation, thereby increasing its stability and circulation half-life.
-
Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the conjugated molecule, which masks it from the host's immune system and reduces the likelihood of an immune response.
-
Precise Control over Conjugation: The presence of two distinct reactive groups allows for a controlled, stepwise conjugation process. This minimizes the formation of undesirable homodimers and other side products, leading to a more homogeneous and well-defined final product.
-
Tunable Pharmacokinetics: The length of the PEG linker can be precisely controlled to modulate the pharmacokinetic properties of the bioconjugate. Longer PEG chains generally lead to longer circulation times and reduced renal clearance.
-
Versatility in Applications: The wide array of available terminal functional groups makes heterobifunctional PEG linkers adaptable to a vast range of applications, from targeted drug delivery to surface modification of nanoparticles.[3]
Types of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are classified based on the nature of their terminal functional groups. The choice of linker is dictated by the available reactive groups on the molecules to be conjugated.
Table 1: Common Functional Groups on Heterobifunctional PEG Linkers and Their Targets
| Functional Group | Reactive Target | Resulting Bond | Optimal pH for Reaction |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) on lysines, N-terminus | Amide | 7.2 - 8.5[4] |
| Maleimide | Sulfhydryls (-SH) on cysteines | Thioether | 6.5 - 7.5[5] |
| Azide (B81097) (-N₃) | Alkynes (-C≡CH) | Triazole (via Click Chemistry) | Neutral[6] |
| Alkyne (-C≡CH) | Azides (-N₃) | Triazole (via Click Chemistry) | Neutral[6] |
| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amide (with activator like EDC) | 4.5 - 7.5 |
| Aldehyde (-CHO) | Amines (-NH₂), Hydrazides | Imine (reducible to stable amine) | ~5.0 for N-terminal pegylation[7] |
| DBCO (Dibenzocyclooctyne) | Azides (-N₃) | Triazole (Copper-free Click Chemistry) | N/A (strain-promoted) |
Key Applications
The unique properties of heterobifunctional PEG linkers have led to their widespread adoption in various fields of biomedical research and drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are crucial in the construction of ADCs, providing a stable bridge between the antibody and the payload.[] The use of PEG linkers in ADCs can improve their pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[8] A higher DAR is often associated with increased potency, but can also lead to faster clearance and potential toxicity if the linker is not carefully chosen.[8]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The length and composition of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[10] Studies have shown that the optimal linker length for PROTACs can vary depending on the specific target and E3 ligase, with linkers of 16 atoms often showing superior efficacy compared to shorter linkers.[11]
Diagram 1: PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Proteomics and Bioconjugation
Heterobifunctional PEG linkers are valuable tools in proteomics research for applications such as protein labeling, cross-linking, and immobilization. They are used to attach reporter molecules like fluorescent dyes or biotin (B1667282) to proteins for detection and analysis. In chemical biology, these linkers facilitate the construction of complex biomolecular architectures for studying protein-protein interactions and cellular signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.
Protocol: Conjugation of a Protein to a Small Molecule using an NHS-Ester-PEG-Maleimide Linker
This protocol describes a two-step process for conjugating a protein with available primary amines to a small molecule containing a sulfhydryl group.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG-Maleimide linker
-
Small molecule with a sulfhydryl group
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Modification with NHS-Ester-PEG-Maleimide:
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[12]
-
Remove the excess, unreacted linker using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation of Maleimide-Activated Protein to Sulfhydryl-Containing Small Molecule:
-
Dissolve the sulfhydryl-containing small molecule in a compatible buffer.
-
Add the small molecule solution to the maleimide-activated protein solution at a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted small molecules and other impurities.
-
Diagram 2: Experimental Workflow for NHS-Ester-PEG-Maleimide Conjugation
Caption: A two-step workflow for the conjugation of a protein to a small molecule using a heterobifunctional PEG linker.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified molecule using a PEG linker.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized PEG linker
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-functionalized PEG linker in the reaction buffer.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, prepare a premix of CuSO₄ and the copper-chelating ligand. A common ratio is 1:5 (CuSO₄:ligand).
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
The final concentration of copper is typically in the range of 50-250 µM.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction kinetics are generally fast, with rate constants in the range of 10-100 M⁻¹s⁻¹.[13]
-
-
Purification:
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography, to remove the copper catalyst and unreacted starting materials.
-
Characterization of PEGylated Conjugates
Thorough characterization of the final conjugate is essential to ensure its quality, purity, and desired properties.
Table 2: Common Characterization Techniques for PEGylated Conjugates
| Technique | Information Obtained |
| SDS-PAGE | Confirmation of conjugation, estimation of molecular weight increase. |
| Size-Exclusion Chromatography (SEC) | Assessment of purity, detection of aggregates and unreacted components. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Accurate molecular weight determination, confirmation of PEGylation degree. |
| UV-Vis Spectroscopy | Determination of protein concentration and drug-to-antibody ratio (DAR) for ADCs. |
| Hydrophobic Interaction Chromatography (HIC) | Assessment of hydrophobicity, separation of species with different DARs. |
| Functional Assays | Evaluation of the biological activity of the protein and/or the conjugated molecule. |
Diagram 3: General Workflow for Proteomics Analysis using PEG Linkers
Caption: A generalized workflow for a cross-linking mass spectrometry experiment in proteomics utilizing heterobifunctional PEG linkers.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have revolutionized the fields of bioconjugation, drug delivery, and proteomics. Their unique ability to connect two different molecules with precision, while simultaneously imparting beneficial physicochemical properties, makes them indispensable for the development of advanced therapeutics and research tools. A thorough understanding of their properties, the various available chemistries, and the appropriate experimental protocols is crucial for their successful implementation. As research continues to advance, the development of novel heterobifunctional PEG linkers with enhanced functionalities will undoubtedly open up new avenues for innovation in medicine and biotechnology.
References
- 2. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. adcreview.com [adcreview.com]
- 6. interchim.fr [interchim.fr]
- 7. labinsights.nl [labinsights.nl]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Azido-PEG5-CH2CO2-PFP in Antibody-Drug Conjugate Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterobifunctional linker, Azido-PEG5-CH2CO2-PFP, and its application in the research and development of antibody-drug conjugates (ADCs). This document details the core functionalities of its components, their synergistic role in ADC design, and relevant experimental protocols and characterization techniques.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1][2] The linker connecting the antibody to the payload is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and safety.[3][4] this compound is a versatile linker that incorporates three key functional elements: an azide (B81097) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improved physicochemical properties, and a pentafluorophenyl (PFP) ester for amine-reactive coupling.[5][6][7]
The strategic design of this linker addresses several challenges in ADC development. The azide handle allows for precise, site-specific conjugation to an antibody modified with a compatible alkyne, using "click chemistry."[1][2][8] This bioorthogonal reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the antibody.[9] The monodisperse five-unit PEG (PEG5) chain enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the conjugate's pharmacokinetic profile.[3][10][11] The PFP ester provides a reliable method for attaching the linker to amine-containing payloads, offering greater stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters.[12][13][14]
Core Components and Their Functionality
The Azide Group: A Gateway to Click Chemistry
The azide (N₃) group is a key component for modern bioconjugation, primarily utilized in "click chemistry" reactions.[1][2] These reactions are known for their high yields, specificity, and biocompatibility. In the context of ADC development, the azide group on the linker allows for its attachment to an antibody that has been functionalized with a terminal alkyne or a strained cyclooctyne.[]
Two main types of azide-alkyne cycloaddition are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper catalyst, which can be toxic to cells and may require removal from the final product.[2][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide.[8] The absence of a cytotoxic catalyst makes SPAAC particularly suitable for bioconjugation.
The use of click chemistry enables the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute for ensuring consistent efficacy and safety.[1]
The PEG5 Spacer: Enhancing Physicochemical Properties
Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to improve their pharmacological properties.[3][16] The inclusion of a discrete, five-unit PEG chain in this compound offers several advantages:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher DARs. The hydrophilic PEG5 spacer helps to solubilize the payload and the entire ADC construct, reducing the risk of aggregation.[3][10]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[10][17] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[10]
-
Monodispersity: The use of a discrete PEG5 linker, as opposed to a polydisperse PEG mixture, ensures the production of a more homogeneous ADC, which simplifies characterization and improves batch-to-batch consistency.[10]
The PFP Ester: A Stable Amine-Reactive Handle
The pentafluorophenyl (PFP) ester is an active ester used for coupling carboxylic acids to primary and secondary amines, forming stable amide bonds.[14][18] In the this compound linker, the PFP ester allows for the efficient conjugation of the linker to a payload that contains an amine group.
PFP esters offer several advantages over the more commonly used NHS esters:
-
Greater Stability to Hydrolysis: PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[13][14][18] This increased stability leads to more efficient conjugation reactions and requires a smaller excess of the linker reagent.
-
High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to a high reactivity towards amines.[14]
Quantitative Data on ADC Performance with PEG Linkers
The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers. While specific data for the this compound linker is limited in publicly available literature, the data presented for ADCs with similar PEGylated linkers provide valuable insights into the expected performance characteristics.
Table 1: In Vitro Cytotoxicity of ADCs with PEG Linkers
| ADC Target | Cell Line | Linker-Payload | DAR | IC50 (ng/mL) | Reference |
| HER2 | BT-474 (HER2-high) | Thailanstatin-PEG | ~3.5 | 25-80 | [11] |
| HER2 | N87 (HER2-high) | Thailanstatin-PEG | ~3.5 | 13-50 | [11] |
| EGFR | MDA-MB-468 (EGFR-high) | CPT-PEG | N/A | ~10 | [19] |
| HER2 | SK-BR-3 (HER2-high) | CPT-PEG | N/A | ~5 | [19] |
| CD30 | Karpas-299 (CD30+) | MMAE-PEG24 | 4 | ~16 pM | [20] |
Note: IC50 values can vary depending on the assay conditions, cell line, and specific payload used.[21]
Table 2: Pharmacokinetic Properties of ADCs with PEG Linkers
| ADC Target | Linker | Animal Model | Half-life | Reference |
| HER2 | SMCC (no PEG) | Mouse | 19.6 min | [14] |
| HER2 | PEG4K | Mouse | 49.2 min | [14] |
| HER2 | PEG10K | Mouse | 219.0 min | [14] |
Note: The length of the PEG chain significantly impacts the pharmacokinetic profile of an ADC.[14][17]
Table 3: In Vivo Efficacy of ADCs with PEG Linkers
| ADC Target | Linker-Payload | Tumor Model | Efficacy | Reference |
| CD30 | MMAE-PEG24 | Karpas-299 Xenograft | Superior to non-PEGylated comparator | [20] |
| CD276 | PBD-PEG | Xenograft | Enduring complete responses | [22] |
Experimental Protocols
The following section provides detailed methodologies for the key experimental steps involved in the synthesis and evaluation of an ADC using an Azido-PEG-PFP linker.
Antibody Modification with a Strained Alkyne (e.g., DBCO)
This protocol describes the functionalization of a monoclonal antibody with a DBCO group for subsequent SPAAC conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
DBCO-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
DBCO-PEG4-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. b. Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove excess DBCO reagent by buffer exchange into PBS using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) of the DBCO-functionalized antibody using UV-Vis spectroscopy or mass spectrometry.
Conjugation of this compound to an Amine-Containing Payload
This protocol details the reaction of the PFP ester of the linker with an amine-containing cytotoxic drug.
Materials:
-
Amine-containing payload (e.g., a derivative of MMAE)
-
This compound
-
Anhydrous DMSO or dimethylformamide (DMF)
-
Reaction buffer (e.g., 50-100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)
-
Triethylamine (TEA) or sodium bicarbonate (optional)
Procedure:
-
Payload Solution: Dissolve the amine-containing payload in a minimal amount of anhydrous DMSO or DMF.
-
Linker Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-100 mM.
-
Conjugation Reaction: a. Add the payload solution to the reaction buffer. b. Slowly add the this compound solution to the payload solution while stirring. A molar ratio of linker to payload between 1.1:1 and 2:1 is a good starting point. c. Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS. d. If the reaction is slow, a mild base such as TEA can be added to improve amine reactivity.[23]
-
Purification: Purify the resulting azide-linker-payload conjugate using preparative HPLC.
ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-linker-payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody
-
Azide-linker-payload
-
PBS, pH 7.4
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, combine the DBCO-functionalized antibody with the azide-linker-payload. A 5- to 10-fold molar excess of the azide-linker-payload is a common starting point.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 4-8 hours.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC).
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.[5][24] b. Assess the purity and aggregation of the ADC by SEC. c. Confirm the identity and integrity of the ADC by mass spectrometry.[25]
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the ability of the ADC to kill cancer cells in culture.[26]
Materials:
-
Target cancer cell line (antigen-positive, e.g., BT-474 for HER2-targeting ADCs)
-
Control cancer cell line (antigen-negative, e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in cell culture medium. b. Remove the medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control. c. Incubate the plates for 72-96 hours.[26]
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. b. Add solubilization buffer to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental aspects of ADC mechanisms and experimental workflows.
General mechanism of action for an Antibody-Drug Conjugate.
Experimental workflow for ADC synthesis.
HER2 signaling and ADC intervention.
EGFR signaling and ADC intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 8. What are HER2 stimulants and how do they work? [synapse.patsnap.com]
- 9. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]
- 10. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 21. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 23. precisepeg.com [precisepeg.com]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 25. enovatia.com [enovatia.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Conjugation of Azido-PEG5-CH2CO2-PFP to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique that involves the covalent attachment of PEG chains to molecules such as proteins, peptides, or small molecule drugs.[1][2] This process can significantly improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by increasing its hydrodynamic size, enhancing solubility, and reducing immunogenicity.[1][2][3][4]
This document provides a detailed protocol for the use of Azido-PEG5-CH2CO2-PFP, a heterobifunctional PEGylation reagent. This linker features:
-
An Azido (N₃) group , which is available for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6][7]
-
A Pentafluorophenyl (PFP) ester , an amine-reactive functional group used for forming stable amide bonds with primary or secondary amines.[6][8][9][10] PFP esters are particularly advantageous as they are less susceptible to spontaneous hydrolysis in aqueous buffers compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[8][9][10][11]
-
A hydrophilic 5-unit PEG spacer , which enhances the solubility of the reagent and the resulting conjugate in aqueous media.[6][7][12]
This reagent is valuable for applications in drug delivery, antibody-drug conjugates (ADCs), and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]
Reaction Mechanism
The core of this protocol is the reaction between the PFP ester and a primary amine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester. This nucleophilic acyl substitution results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.
Experimental Protocol
This protocol provides a general guideline for conjugating this compound to a protein or other amine-containing biomolecule. Optimal conditions may vary depending on the specific application and molecules involved.
3.1. Materials and Reagents
-
This compound Reagent
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous organic solvent (e.g., Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF))[8][9]
-
Conjugation Buffer: Amine-free buffer, pH 7.0-8.5. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used.[8][11] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule.[8][9][13]
-
Quenching Buffer (Optional): 1M Tris-HCl, 1M glycine, or 1M hydroxylamine, pH ~7.5.[13][14]
-
Purification system (e.g., desalting columns for size-exclusion chromatography or dialysis cassettes).[8][9]
3.2. Procedure
Step 1: Preparation of Biomolecule
-
Dissolve the amine-containing biomolecule in the Conjugation Buffer to a final concentration of 0.5-10 mg/mL.[11]
-
If your biomolecule is stored in an amine-containing buffer (e.g., Tris), it must be exchanged into the amine-free Conjugation Buffer via dialysis or desalting column.[8][9]
Step 2: Preparation of this compound Reagent
-
Important: The PFP ester is moisture-sensitive.[8][9][15] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[8][9][13]
-
Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[11]
-
Do not prepare aqueous stock solutions for storage, as the PFP moiety will hydrolyze and become non-reactive.[8][9]
Step 3: Conjugation Reaction
-
Add the calculated amount of the PFP reagent stock solution to the biomolecule solution while gently stirring.
-
The molar ratio of the PFP reagent to the biomolecule can be varied to control the degree of PEGylation. A 2-fold to 50-fold molar excess of the reagent over the biomolecule is a common starting point.[11][15]
-
Incubate the reaction. The incubation time and temperature will depend on the reactivity of the biomolecule. See Table 1 for common starting conditions.
Step 4: Quenching the Reaction (Optional)
-
To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM.[13]
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess PFP ester.
Step 5: Purification of the Conjugate
-
Remove unreacted PEG reagent and byproducts from the conjugated biomolecule.
-
The most common method for proteins is size-exclusion chromatography (SEC) using a desalting column or dialysis.[8][9][][17]
-
Other chromatographic techniques can be employed for higher purity or to separate species with different degrees of PEGylation (see Table 2).[3][][17]
Quantitative Data Summary
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| Molar Ratio (PFP:Amine) | 2:1 to 50:1 | Must be optimized empirically. Higher ratios increase the degree of PEGylation.[11][15] |
| Reaction pH | 7.0 - 8.5 | Optimal range for amine reactivity. Higher pH increases the rate of hydrolysis.[11][14][15] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. Use 4°C for sensitive biomolecules.[8][9][11] |
| Incubation Time | 30 min to Overnight | 1-4 hours at room temperature or overnight at 4°C are typical starting points.[9][11] |
Table 2: Purification Methodologies for PEGylated Biomolecules
| Technique | Principle of Separation | Primary Application |
|---|---|---|
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Efficiently removes unreacted PEG reagent and other low molecular weight impurities.[][17] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separates native protein from PEGylated forms and can separate species by degree of PEGylation.[3][][17] |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity | Orthogonal separation to IEX, useful for polishing and separating isoforms.[3][4][] |
| Reverse Phase HPLC (RP-HPLC) | Polarity/Hydrophobicity | Primarily used for analytical characterization and purification of smaller molecules like peptides.[] |
Table 3: Analytical Techniques for Characterization
| Technique | Information Obtained |
|---|---|
| LC-MS | Confirms covalent modification by detecting mass shift; determines degree and distribution of PEGylation.[1][18] |
| SDS-PAGE | Visualizes increase in molecular weight post-PEGylation and assesses purity.[17] |
| HPLC (SEC, IEX, RP) | Quantifies purity, resolves different PEGylated species, and separates conjugate from native protein.[1] |
| ¹H NMR Spectroscopy | Can be used to determine the average number of PEG chains grafted to a protein (degree of PEGylation).[19] |
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 7. Azido-PEG5-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. precisepeg.com [precisepeg.com]
- 12. Azido-PEG5-CH2CO2-NHS, 2144777-77-3 | BroadPharm [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Azido-PEG5-CH2CO2-PFP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein labeling is a fundamental technique in life sciences and drug development, enabling researchers to study protein function, localization, and interactions. Bioorthogonal chemistry, particularly the "click chemistry" family of reactions, has revolutionized this field by allowing for the specific and efficient covalent labeling of biomolecules in complex environments.[1][2]
This document provides a detailed guide for a two-step protein labeling strategy using Azido-PEG5-CH2CO2-PFP . This heterobifunctional linker features two key reactive groups:
-
A Pentafluorophenyl (PFP) ester : An amine-reactive group that forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins.[3] PFP esters are advantageous over the more common N-hydroxysuccinimide (NHS) esters due to their higher stability against hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[4][5][6]
-
An Azide (B81097) group : A bioorthogonal handle that is inert to native biological functional groups.[1][7] This azide serves as a reactive partner for alkyne-containing molecules in a highly specific click chemistry reaction.[8]
The labeling process involves two main stages:
-
Protein PEGylation : The PFP ester end of the linker is reacted with the target protein, introducing an azide-terminated PEG chain onto the protein surface.
-
Click Chemistry Conjugation : The azide-modified protein is then reacted with a molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule drug) that has been functionalized with an alkyne group. This step can be performed using either the copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10]
The inclusion of a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the labeled protein.[8] This guide provides detailed protocols for each step, from initial protein modification to final purification.
Experimental Workflow Diagram
The overall process for protein labeling using this compound is outlined below.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the labeling procedure.
Materials and Reagents
-
Target protein with accessible primary amine groups
-
Reaction Buffer : Amine-free buffer, e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[5][6] Avoid buffers containing primary amines like Tris or glycine.[4][6]
-
Organic Solvent : Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[4][5]
-
Quenching Buffer (Optional) : 1 M Tris-HCl, pH 8.0[11]
-
Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore, DBCO-Fluorophore)
-
For CuAAC:
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA or TBTA)[7]
-
-
Purification equipment: Desalting columns (e.g., Zeba™ Spin), dialysis cassettes (e.g., Slide-A-Lyzer™), or chromatography systems (SEC, IEX).[4][5]
Protocol 1: Protein PEGylation with this compound
This protocol describes the covalent attachment of the azide linker to the target protein.
-
Protein Preparation :
-
Reagent Preparation :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5][6]
-
Immediately before use, prepare a stock solution of the reagent by dissolving it in anhydrous DMSO or DMF to a concentration of 10-100 mM.[11] Do not store the reconstituted reagent.[4][6]
-
-
Conjugation Reaction :
-
Add the dissolved this compound solution to the protein solution. The molar ratio of the PFP ester to the protein is a critical parameter that must be optimized. A starting point is a 5-15 fold molar excess of the linker over the protein.[12]
-
Incubate the reaction mixture. Reaction time and temperature can be adjusted to control the degree of labeling. Common conditions include 1-4 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive proteins.[11]
-
-
Reaction Quenching (Optional) :
-
To stop the reaction, add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[13]
-
Incubate for 30 minutes at room temperature. This will consume any unreacted PFP ester.
-
-
Purification of Azide-Modified Protein :
Protocol 2: Click Chemistry Conjugation
This protocol details the reaction of the azide-modified protein with an alkyne-tagged molecule. Choose either the CuAAC (for terminal alkynes) or SPAAC (for strained cyclooctynes like DBCO) pathway.
-
Prepare Reactants :
-
In a microcentrifuge tube, combine the purified azide-modified protein with the terminal alkyne-containing molecule. A 2-10 fold molar excess of the alkyne probe over the protein is recommended.
-
-
Prepare Catalyst Stock Solutions :
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.
-
Sodium Ascorbate: 50 mM in deionized water (prepare fresh).
-
Copper Ligand (e.g., THPTA): 10 mM in DMSO or water.
-
-
Catalyst Addition :
-
Add the catalyst components to the protein-alkyne mixture in the following order, mixing gently after each addition:[13]
-
Copper Ligand (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
-
Reaction Incubation :
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Final Purification :
This copper-free method is ideal for applications where copper toxicity is a concern, such as in living cells.[17]
-
Prepare Reactants :
-
Dissolve the strained alkyne (e.g., DBCO-fluorophore) in DMSO to create a stock solution.
-
In a microcentrifuge tube, combine the purified azide-modified protein with the strained alkyne. A 2-10 fold molar excess of the alkyne is recommended as a starting point.
-
-
Reaction Incubation :
-
Incubate the reaction for 1-12 hours at room temperature or 4°C. Reaction times for SPAAC can be longer than for CuAAC and depend on the specific strained alkyne used.
-
-
Final Purification :
Data Presentation: Summary of Protocols
The following tables summarize the key quantitative parameters for the experimental protocols.
Table 1: Protein PEGylation Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 0.1 M PBS or Bicarbonate | Must be amine-free. pH 7.2 - 8.5 is optimal.[11][12] |
| PFP:Protein Molar Ratio | 2:1 to 15:1 | Must be optimized for desired degree of labeling.[11][12] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures for sensitive proteins.[4][11] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Longer times can increase the degree of labeling.[4][11] |
| Quenching Agent | 50 - 100 mM Tris-HCl | Optional step to ensure complete termination.[13] |
Table 2: Click Chemistry Reaction Parameters
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Copper-Free) |
| Alkyne:Protein Molar Ratio | 2:1 to 10:1 | 2:1 to 10:1 |
| Catalyst Components | ||
| Copper(II) Sulfate | 1 mM final concentration[13] | N/A |
| Sodium Ascorbate | 1 mM final concentration[13] | N/A |
| Copper Ligand | 0.1 mM final concentration[13] | N/A |
| Reaction Temperature | 20 - 25°C (Room Temp) | 4°C to 25°C |
| Reaction Time | 1 - 4 hours | 1 - 12 hours |
Purification and Characterization
Post-labeling purification is crucial to remove unreacted reagents that could interfere with downstream applications.
-
Size-Exclusion Chromatography (SEC) : Highly effective at separating the larger labeled protein from smaller unreacted linkers, catalysts, and tags.[][16]
-
Ion-Exchange Chromatography (IEX) : Separates molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate un-labeled, mono-labeled, and multi-labeled protein species.[][15]
-
Dialysis / Desalting : Useful for removing small molecule impurities, especially after the PEGylation and final labeling steps.[4][5]
The efficiency of the labeling can be assessed by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (confirming the mass addition), and UV-Vis spectroscopy (if a chromophoric or fluorescent tag was used).
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. precisepeg.com [precisepeg.com]
- 12. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Copper-Catalyzed Click Chemistry with Azido-PEG5 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently linking molecules.[1][2][3] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, and it is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2] These characteristics make it an invaluable tool in bioconjugation, drug delivery, and materials science.[4]
The Azido-PEG5 linker is a hydrophilic spacer arm that incorporates a terminal azide group, making it ideal for CuAAC reactions. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and biocompatibility of the resulting conjugate, which is particularly beneficial in biological applications such as the development of antibody-drug conjugates (ADCs) and PROTACs.[2] This document provides a detailed protocol for performing a copper-catalyzed click chemistry reaction using an Azido-PEG5 linker with an alkyne-containing molecule.
Reaction Principle and Workflow
The fundamental principle of the CuAAC reaction is the catalyzed [3+2] cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[3][5] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[5]
Figure 1: Experimental workflow for the CuAAC reaction.
Quantitative Data Summary
The CuAAC reaction is known for its high efficiency, with yields often exceeding 95% under optimized conditions.[1] The following table summarizes typical reaction parameters and expected outcomes for the conjugation of a small molecule or peptide with an Azido-PEG5 linker.
| Parameter | Recommended Value | Expected Outcome/Notes |
| Reactant Concentration | 1-10 mM | Higher concentrations can increase reaction rates. |
| Molar Ratio (Alkyne:Azide) | 1:1.2 to 1:1.5 | A slight excess of the azide component can drive the reaction to completion. |
| Copper(II) Sulfate Conc. | 50-250 µM | Higher concentrations may be needed for challenging substrates. |
| Ligand (THPTA) Concentration | 250-1250 µM | A 5:1 ligand to copper ratio is commonly used to protect biomolecules.[6] |
| Sodium Ascorbate Conc. | 1-5 mM | Should be prepared fresh.[7] |
| Solvent System | Aqueous buffer (e.g., PBS) with co-solvent (e.g., DMSO, t-BuOH) | The choice of co-solvent depends on the solubility of the reactants. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by LC-MS. |
| Temperature | Room Temperature (20-25°C) | The reaction is generally efficient at ambient temperature. |
| Expected Yield | >90% | Yields are typically high, often quantitative.[1] |
Detailed Experimental Protocols
Materials and Reagents
-
Azido-PEG5-linker
-
Alkyne-functionalized molecule (e.g., peptide, drug, or dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)
Protocol 1: Copper-Catalyzed Click Reaction
This protocol is adapted for a typical small-scale bioconjugation.
-
Preparation of Stock Solutions:
-
Alkyne-Molecule: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azido-PEG5-Linker: Prepare a 12 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh before each use.[7]
-
-
Catalyst Premix Preparation:
-
In a microcentrifuge tube, combine 5 µL of the 20 mM CuSO₄ stock solution and 10 µL of the 100 mM THPTA stock solution.
-
Vortex briefly to mix. This creates a 1:10 molar ratio of Cu:THPTA, which will be further diluted in the final reaction mixture to achieve a 1:5 ratio.
-
-
Reaction Assembly:
-
In a new microcentrifuge tube, add the following in the specified order:
-
335 µL of PBS (pH 7.4)
-
50 µL of the 10 mM Alkyne-Molecule stock solution (final concentration: 1 mM)
-
50 µL of the 12 mM Azido-PEG5-Linker stock solution (final concentration: 1.2 mM)
-
15 µL of the Catalyst Premix (final concentrations: ~60 µM CuSO₄, ~300 µM THPTA)
-
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution to initiate the reaction (final concentration: 10 mM).
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
-
Protocol 2: Purification of the PEGylated Conjugate
Purification is essential to remove unreacted starting materials, copper catalyst, and other reagents. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
-
Sample Preparation:
-
After the reaction is complete, centrifuge the reaction mixture at high speed for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to a new tube.
-
-
HPLC Purification:
-
Use a reverse-phase C18 column for purification.
-
Set up a gradient elution method using:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
The specific gradient will depend on the hydrophobicity of the conjugate and should be optimized accordingly. A typical gradient might be 5-95% B over 30 minutes.
-
Inject the sample onto the HPLC column and collect fractions corresponding to the product peak.
-
-
Post-Purification Processing:
-
Combine the fractions containing the purified product.
-
Lyophilize the combined fractions to obtain the purified conjugate as a solid.
-
Protocol 3: Characterization of the Conjugate
Confirmation of the successful conjugation and purity of the final product is crucial.
-
Mass Spectrometry:
-
Dissolve a small amount of the lyophilized product in an appropriate solvent.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to confirm the molecular weight of the conjugate.[8]
-
-
Purity Analysis by HPLC:
-
Inject a small amount of the purified product onto an analytical HPLC column using the same or a similar method as for purification.
-
The purity of the product can be determined by integrating the peak area of the product relative to any impurities.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key components in the CuAAC reaction, leading to the formation of the desired conjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG5
For Researchers, Scientists, and Drug Development Professionals
Introduction to SPAAC with Azido-PEG5
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the formation of a stable triazole linkage between an azide (B81097) and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1] This reaction is classified as a "click chemistry" process due to its high efficiency, selectivity, and biocompatibility, proceeding rapidly at physiological temperatures and in aqueous environments without the need for a toxic copper catalyst.[1]
The Azido-PEG5 linker is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative containing a terminal azide group. The PEG spacer enhances aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance, which can lead to improved reaction kinetics.[2][3] These properties make Azido-PEG5 an ideal tool for a variety of bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled biomolecules for imaging and diagnostics.[1][4]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Azido-PEG5 can be used to link cytotoxic payloads to antibodies functionalized with a strained alkyne. The hydrophilicity of the PEG linker can improve the pharmacokinetic profile of the resulting ADC.
-
PROTACs: In the development of PROTACs, Azido-PEG5 can serve as the linker to connect a target protein-binding ligand and an E3 ligase-recruiting moiety.[1][4]
-
Biomolecule Labeling: Azido-PEG5 is suitable for the attachment of reporter molecules, such as fluorophores or biotin, to biomolecules for detection and analysis.
-
Surface Modification: The azide group can be used to functionalize surfaces for the immobilization of biomolecules or for cell adhesion studies.
Data Presentation: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), with higher values indicating a faster reaction. The choice of reaction buffer, pH, and temperature can significantly influence these kinetics.
| Reactants | Cyclooctyne | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Model Azides¹ | DBCO | Various | 25 & 37 | ~0.1 - 2.0 |
| DBCO-Trastuzumab + Model Azides¹ | DBCO | HEPES (7) | 37 | Slower than unconjugated DBCO |
| DBCO-PEG5-Trastuzumab + Model Azides¹ | DBCO | HEPES (7) | 37 | 0.18 - 0.37 |
| DBCO-PEG5-Trastuzumab + Model Azides¹ | DBCO | PBS (7) | 37 | Slower than in HEPES |
¹Model azides used were 1-azido-1-deoxy-β-D-glucopyranoside and 3-azido-L-alanine.[2]
Note: The presence of the PEG5 linker in DBCO-PEG5-Trastuzumab resulted in a 31 ± 16% increase in the reaction rate compared to the non-PEGylated DBCO-Trastuzumab, highlighting the linker's role in reducing steric hindrance.[2][3]
Mandatory Visualizations
Caption: SPAAC Reaction Mechanism.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation with Azido-PEG5 and a DBCO-Functionalized Molecule
This protocol provides a general guideline for the conjugation of an Azido-PEG5 derivative to a molecule containing a Dibenzocyclooctyne (DBCO) group.
Materials:
-
Azido-PEG5 derivative (e.g., Azido-PEG5-acid, Azido-PEG5-amine)
-
DBCO-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES, pH 7.0. Ensure the buffer is free of sodium azide.
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (optional, e.g., excess azide or a small molecule azide)
-
Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
-
Analytical instruments (e.g., LC-MS, HPLC, SDS-PAGE)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Azido-PEG5 derivative in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO). The concentration will depend on the specific molecule.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the desired amount of the DBCO-functionalized molecule.
-
Add the reaction buffer to achieve the desired final reaction concentration.
-
Add the Azido-PEG5 stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your biomolecule, typically below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific reactants and their concentrations. For antibody conjugations, incubation can be performed overnight at 4°C.[5]
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC to track the consumption of starting materials and the formation of the product.
-
-
Quenching (Optional):
-
If a large excess of the DBCO-functionalized molecule was used, the reaction can be quenched by adding an excess of a small molecule azide to consume any remaining DBCO groups.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as size-exclusion chromatography for biomolecules or reversed-phase HPLC for small molecules, to remove unreacted reagents.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as mass spectrometry, SDS-PAGE (for proteins), and HPLC.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using Azido-PEG5
This protocol outlines the conjugation of an azide-functionalized cytotoxic drug payload via an Azido-PEG5 linker to a DBCO-functionalized monoclonal antibody (mAb).
Materials:
-
DBCO-functionalized monoclonal antibody (mAb)
-
Azido-PEG5-cytotoxic payload
-
Conjugation Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Prepare the DBCO-functionalized mAb in the conjugation buffer at a concentration of 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Prepare a 10-20 mM stock solution of the Azido-PEG5-cytotoxic payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the DBCO-functionalized mAb solution.
-
Add the desired molar excess (typically 3-10 fold) of the Azido-PEG5-cytotoxic payload stock solution to the mAb solution.
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove the unreacted drug-linker complex and any aggregates.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and identity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
-
Troubleshooting
-
Slow or Incomplete Reaction:
-
Increase Reactant Concentration: Higher concentrations of both the azide and cyclooctyne will increase the reaction rate.
-
Optimize Buffer and pH: HEPES buffer at pH 7.0 has been shown to yield higher rate constants for some SPAAC reactions compared to PBS.[2]
-
Increase Temperature: If the biomolecule is stable, increasing the temperature to 37°C can accelerate the reaction.
-
Check for Inhibitors: Ensure that buffers do not contain sodium azide as a preservative, as it will compete with the Azido-PEG5 linker for the cyclooctyne.
-
-
Low Yield or Purity:
-
Optimize Molar Ratio: Adjust the molar excess of one reactant to drive the reaction to completion.
-
Purification Method: Ensure the chosen purification method is appropriate for separating the conjugate from unreacted starting materials.
-
Reagent Quality: Verify the purity and reactivity of the Azido-PEG5 and cyclooctyne reagents.
-
By following these guidelines and protocols, researchers can effectively utilize Azido-PEG5 in Strain-Promoted Azide-Alkyne Cycloaddition reactions for a wide range of applications in drug development and life sciences.
References
Application Notes and Protocols: Reaction of Azido-PEG5-CH2CO2-PFP with Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of Azido-PEG5-CH2CO2-PFP to peptides. This bifunctional linker contains a pentafluorophenyl (PFP) ester for covalent attachment to primary and secondary amines on a peptide, and an azide (B81097) group for subsequent "click chemistry" reactions. PFP esters are advantageous due to their higher stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations[1][2][3][4].
Key Reaction Parameters
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes the recommended reaction conditions based on established protocols.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[3] | Optimal for reacting with unprotonated aliphatic amines, such as the ε-amino group of lysine (B10760008). Lower pH reduces reactivity, while higher pH increases the rate of PFP ester hydrolysis[3][5]. |
| Temperature | 4°C to 37°C[1][4] | Room temperature (20-25°C) for 1-4 hours is common[3]. For sensitive biomolecules, 4°C overnight is recommended[3]. Alternatively, 37°C for 30 minutes can be used[1][4]. |
| Reaction Time | 30 minutes to overnight | Dependent on temperature and the specific reactants. Reactions should be monitored for optimal completion. |
| Molar Ratio (PFP:Peptide) | 2:1 to 50:1[3][5] | A molar excess of the this compound is recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific peptide. |
| Solvent for PFP Ester | Anhydrous DMSO or DMF[1][4] | The PFP ester is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use[1][4]. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, HEPES)[1][3][4] | Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the PFP ester and must be avoided[1][4]. |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a peptide containing a primary amine (e.g., lysine residue or N-terminus).
Materials
-
This compound
-
Peptide with at least one primary amine
-
Reaction Buffer: 50–100 mM Phosphate-Buffered Saline (PBS), Borate, or HEPES buffer, pH 7.2–8.5[3].
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure
-
Prepare the Peptide Solution:
-
Prepare the this compound Solution:
-
Important: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation[1][4].
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM)[3]. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze[1][4].
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the peptide solution while gently vortexing[3].
-
Incubate the reaction mixture under one of the following conditions:
-
The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
-
Analysis and Storage:
-
Analyze the purified conjugate using techniques such as HPLC or LC-MS to confirm conjugation and assess purity.
-
Store the final conjugate under conditions appropriate for the specific peptide, typically at -20°C or -80°C.
-
Visualizations
Chemical Reaction Pathway
Caption: Reaction of this compound with a peptide's primary amine.
Experimental Workflow
Caption: Workflow for the conjugation of this compound to peptides.
References
Application Notes and Protocols for Azido-PEG5-CH2CO2-PFP in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the use of Azido-PEG5-CH2CO2-PFP , a heterobifunctional linker, in the synthesis of ADCs. This linker features a Pentafluorophenyl (PFP) ester for covalent attachment to amine residues (e.g., lysine) on the antibody, and an azide (B81097) (N₃) group for subsequent conjugation to a payload via "click chemistry." The integrated polyethylene (B3416737) glycol (PEG) chain enhances solubility and can improve the overall pharmacological properties of the resulting ADC.[1]
Figure 1: Structure of this compound This diagram illustrates the key functional groups of the linker used in the two-step ADC synthesis process.
Principle of ADC Synthesis Workflow
The synthesis of an ADC using this compound is a two-step process. This approach offers modularity and allows for the purification of the intermediate antibody-linker conjugate before the attachment of the often hydrophobic and highly toxic payload.
-
Antibody-Linker Conjugation: The amine-reactive PFP ester of the linker reacts with lysine (B10760008) residues on the monoclonal antibody to form a stable amide bond. This step results in an azide-functionalized antibody (mAb-Azide).
-
Payload Attachment via Click Chemistry: The azide-functionalized antibody is then reacted with a payload that has been pre-functionalized with a click chemistry handle (e.g., an alkyne or a strained cyclooctyne). This reaction forms a stable triazole linkage, yielding the final ADC.[2][3]
Figure 2: Two-Step ADC Synthesis Workflow This diagram shows the sequential conjugation of the linker to the antibody followed by the payload.
Experimental Protocols
Protocol 1: Antibody-Linker Conjugation (mAb-Azide Synthesis)
This protocol describes the conjugation of this compound to a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).
-
This compound (MW: 487.4 g/mol ).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size Exclusion Chromatography (SEC) or dialysis cassettes (e.g., 10K MWCO).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like glycine), exchange it into the Reaction Buffer (PBS, pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker stock solution to the antibody solution. A starting point is a 5-10 fold molar excess of linker per antibody.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by SEC or by dialysis against PBS, pH 7.4.
-
The purified azide-functionalized antibody (mAb-Azide) is now ready for payload conjugation or characterization.
-
Protocol 2: Payload Conjugation via Click Chemistry
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. The choice depends on the payload's functional group and the sensitivity of the antibody to copper.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is used for payloads functionalized with a terminal alkyne.
Materials:
-
Purified mAb-Azide.
-
Alkyne-functionalized payload.
-
Catalyst Premix Components:
-
Copper(II) Sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).
-
Ligand solution (e.g., 50 mM THPTA in water) to protect the antibody from copper-induced damage.
-
Reducing Agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Procedure:
-
Reaction Setup:
-
To the mAb-Azide solution, add the alkyne-payload (typically 2-5 fold molar excess over the number of azide groups).
-
-
Catalyst Addition:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the antibody-payload mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the final ADC using SEC to remove excess payload and catalyst components.
-
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is preferred for sensitive biological systems and uses a payload functionalized with a strained alkyne, such as Dibenzocyclooctyne (DBCO).
Materials:
-
Purified mAb-Azide.
-
DBCO-functionalized payload.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-payload in a compatible solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the DBCO-payload to the mAb-Azide solution.
-
-
Incubation:
-
Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the final ADC using SEC to remove the unreacted payload.
-
ADC Characterization Protocols
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
Method Parameters (Exemplary):
-
Column: BioPro HIC BF, 4 µm, 4.6 x 100 mm.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: 0% to 100% B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
Procedure:
-
Inject the purified ADC sample onto the equilibrated HIC column.
-
Run the gradient method. Species with higher DAR will be more hydrophobic and elute later.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100
Protocol 4: Analysis of Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) in the final ADC product.
Method Parameters (Exemplary):
-
Column: AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm.
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
Procedure:
-
Inject the purified ADC onto the equilibrated SEC column.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
Protocol 5: Mass Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity and integrity of the ADC and to verify the DAR.
Procedure:
-
Analyze the intact ADC using LC-MS, typically after a desalting step.
-
Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species.
-
The mass shift from the unconjugated antibody will confirm the successful conjugation of the linker and payload.
Data Presentation (Exemplary Data)
The following tables present hypothetical but typical data for an ADC synthesis project using this compound.
Table 1: Reaction Conditions for Antibody-Linker Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Conc. (mg/mL) | 5 | 5 | 10 |
| Linker:Antibody Molar Ratio | 5:1 | 10:1 | 10:1 |
| Reaction Time (h) | 2 | 2 | 4 |
| Temperature (°C) | 25 | 25 | 4 |
| Resulting Linkers/Ab | 2.1 | 3.9 | 4.2 |
Table 2: Characterization of Final ADC (mAb-Linker from Condition 2, SPAAC with DBCO-Payload)
| Characterization Method | Parameter | Result | Acceptance Criteria |
| HIC-HPLC | Average DAR | 3.8 | 3.5 - 4.5 |
| % Unconjugated mAb | < 5% | < 5% | |
| SEC-HPLC | % Monomer | 98.5% | > 95% |
| % Aggregates | 1.5% | < 5% | |
| LC-MS | Mass Confirmation | Confirmed | Confirmed |
Conclusion
This compound is a versatile and efficient linker for the development of ADCs. Its PFP ester allows for controlled conjugation to antibodies, while the azide handle provides access to a wide range of payloads through click chemistry. The protocols and data presented here offer a comprehensive guide for researchers to successfully synthesize and characterize novel ADCs using this advanced linker technology. Careful optimization of reaction conditions and thorough analytical characterization are paramount to producing safe and effective antibody-drug conjugates.
References
Application Notes and Protocols: Buffer Selection for PFP Ester Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive chemical compounds used for covalently linking molecules.[1] In bioconjugation, they are frequently employed to couple carboxylic acids to primary and secondary amines on biomolecules like proteins, peptides, and antibodies to form stable amide bonds.[1][2] The key advantage of PFP esters over other common reagents, such as N-hydroxysuccinimide (NHS) esters, is their greater stability in aqueous solutions and reduced susceptibility to hydrolysis.[1][2][3][4][5] This enhanced stability leads to more efficient and reproducible conjugation reactions, particularly when working with valuable biomolecules.[2][6]
The success of a PFP ester conjugation reaction is critically dependent on the reaction conditions, with buffer selection being a paramount consideration. The buffer's pH and composition directly influence the two competing reactions: the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the PFP ester. This document provides a detailed guide to selecting the optimal buffer and reaction conditions for successful PFP ester conjugations.
Core Principles of PFP Ester Conjugation
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbonyl carbon of the PFP ester. The pentafluorophenolate anion is an excellent leaving group, facilitating the formation of a stable amide bond.
Key Reaction Influencers:
-
pH: The reaction pH is a critical balancing act. A slightly basic pH (typically 7.2-8.5) is required to ensure that the target primary amines (e.g., the ε-amino group of lysine (B10760008) residues) are sufficiently deprotonated and thus nucleophilic.[7][8] However, as the pH increases, the concentration of hydroxide (B78521) ions also increases, which accelerates the rate of PFP ester hydrolysis, a competing reaction that deactivates the reagent.[8][9][10]
-
Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[3][4][10] These buffer components will compete with the target biomolecule for the PFP ester, significantly reducing the conjugation efficiency.[11]
-
Co-solvents: PFP esters are often hydrophobic and require dissolution in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[3][4][8] The final concentration of the organic solvent should be minimized (typically <10%) to prevent denaturation of proteins.[7][9][11]
Data Presentation
Recommended Buffer Systems
The choice of buffer is critical for maintaining the optimal pH range while avoiding interference with the conjugation reaction.
| Buffer System | Useful pH Range | Concentration (mM) | Comments |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.5 | 50 - 100 | Widely used, but ensure it is free of primary amine contaminants.[3][6][10] |
| HEPES | 7.0 - 8.0 | 50 - 100 | Good buffering capacity in the optimal range.[6][10] |
| Sodium Bicarbonate / Carbonate | 8.0 - 9.0 | 50 - 100 | Often used to achieve the higher end of the optimal pH range (e.g., pH 8.5).[6][7][10] |
| Borate | 8.0 - 9.0 | 50 - 100 | An effective buffer for maintaining a stable basic pH.[6][10] |
General Reaction Parameters
The following parameters provide a starting point for optimization. Empirical testing is often necessary to achieve the desired degree of labeling for a specific application.[10]
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and ester hydrolysis.[6][8][11] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can be used for longer incubation times (overnight) with sensitive biomolecules.[3][6][10] |
| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Reaction progress can be monitored by techniques like HPLC or SDS-PAGE.[6] |
| PFP Ester:Biomolecule Molar Ratio | 2:1 to 50:1 | Highly dependent on the number of available amines on the target molecule and the desired degree of labeling.[6][10][11] |
| Biomolecule Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction kinetics.[6] |
| Organic Co-solvent | < 10% (v/v) | PFP ester should be dissolved in anhydrous DMSO or DMF immediately before use.[7][9][11] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: pH is too low, causing protonation of amines. | Verify buffer pH is within the 7.2-8.5 range. Consider using a buffer at the higher end, like sodium bicarbonate at pH 8.5.[11] |
| Reagent Hydrolysis: PFP ester was exposed to moisture or dissolved in aqueous solution for too long before use. | Store PFP ester at -20°C with desiccant.[4][10] Equilibrate vial to room temperature before opening.[4][8] Dissolve in anhydrous DMSO/DMF immediately before use.[4][8] | |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Perform buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES) before starting the reaction.[3][11] | |
| Inconsistent Results | Degraded PFP Ester: Improper storage has led to reagent degradation. | Always store PFP esters properly.[8] Qualify new batches with a small-scale control reaction. |
| Poor Reagent Solubility | Insufficient Mixing: PFP ester (in organic solvent) is not dispersing in the aqueous buffer. | Add the PFP ester solution slowly to the biomolecule solution with gentle but thorough mixing.[8] |
Visualizations
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation using a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein containing primary amines.
Materials:
-
Protein solution in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[6][8]
-
PFP ester reagent.
-
Anhydrous DMSO or DMF.[8]
-
Purification tools: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.[6][10]
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve the protein or biomolecule in the chosen reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.[6][11]
-
If the biomolecule is in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[3][4]
-
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubate the Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
Protocol 2: Monitoring PFP Ester Hydrolytic Stability via HPLC
This protocol can be used to compare the stability of a PFP ester in different buffer systems.[2][8]
Materials:
-
PFP ester of interest.
-
Anhydrous DMSO or DMF.
-
Buffers of interest for comparison (e.g., PBS pH 7.4 and Sodium Bicarbonate pH 8.5).[2]
-
Reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: Solvent A (Water + 0.1% TFA), Solvent B (Acetonitrile + 0.1% TFA).
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.[2]
-
Initiate Hydrolysis: Dilute the PFP ester stock solution into the buffer of interest to a final concentration of 1 mM. Start a timer immediately.[2]
-
Analyze by HPLC:
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[2]
-
-
Monitor Peaks: Monitor the chromatogram for the disappearance of the PFP ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak at a suitable UV wavelength.[2]
-
Calculate Half-Life: Plot the PFP ester peak area against time to determine the rate of hydrolysis and calculate the half-life (t½) in each buffer condition. This data will quantitatively inform which buffer system provides greater stability for the PFP ester.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Azido-PEG5-CH2CO2-PFP Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-CH2CO2-PFP is a heterobifunctional linker designed for the facile and efficient labeling of biomolecules. This reagent incorporates a pentafluorophenyl (PFP) ester and an azide (B81097) moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PFP ester provides superior reactivity and stability for conjugation to primary and secondary amines on proteins and other biomolecules, while the azide group enables subsequent modification via "click chemistry" reactions.[1][2][3][4][5] PFP esters are notably less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible labeling outcomes.[1][2][6]
This document provides detailed protocols for the labeling of proteins with this compound, including molar ratio calculations, reaction optimization, and downstream analysis of the resulting conjugate.
Key Features of this compound
-
High Reactivity and Stability: The PFP ester offers enhanced stability in aqueous solutions and high reactivity towards amine groups, ensuring efficient conjugation.[1][2]
-
Versatile "Click Chemistry" Handle: The terminal azide group allows for highly specific and efficient covalent modification with alkyne- or cyclooctyne-containing tags, such as fluorophores, biotin, or drug molecules, through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3][4]
-
Hydrophilic PEG Spacer: The PEG5 linker enhances the solubility of the labeled biomolecule and can reduce aggregation.[5][7]
Molar Ratio Calculation and Optimization
The efficiency of the labeling reaction is critically dependent on the molar ratio of the this compound reagent to the target biomolecule. The optimal ratio is influenced by several factors, including the concentration of the protein, the number of available primary amines (e.g., lysine (B10760008) residues), and the desired degree of labeling.
A common starting point for optimization is a molar excess of the PFP ester in the range of 5 to 20-fold over the protein.[2][8] It is recommended to perform a series of trial reactions with varying molar ratios to determine the optimal conditions for your specific application.
Table 1: Recommended Molar Ratios for Trial Experiments
| Molar Excess of PFP Ester to Protein | Expected Degree of Labeling | Notes |
| 5:1 | Low to Moderate | A good starting point to avoid over-labeling. |
| 10:1 | Moderate | Often provides a good balance of labeling efficiency and protein function.[1] |
| 20:1 | Moderate to High | May be necessary for less reactive proteins or to achieve a higher degree of labeling.[2] |
| 40:1 | High | Use with caution, as it may lead to protein precipitation or loss of activity.[9] |
To calculate the required amount of this compound, use the following formulas:
-
Moles of Protein:
-
Moles of PFP Reagent:
-
Mass of PFP Reagent:
A convenient online calculator can also be used to assist with these calculations.[10]
Experimental Protocols
Materials
-
This compound
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5.[8] Avoid buffers containing primary amines, such as Tris.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassettes
Protocol 1: Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% to maintain protein stability.[8][11]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To terminate the reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 50-100 mM and incubated for 30 minutes.[1]
-
-
Purification of the Labeled Protein:
Protocol 2: Quantification of Azide Incorporation
The degree of labeling (the average number of azide groups per protein molecule) can be determined using several methods. A common approach involves a subsequent "click" reaction with an alkyne-functionalized reporter molecule.
-
Click Reaction with a Fluorescent Alkyne:
-
React the azide-labeled protein with an excess of an alkyne-containing fluorophore (e.g., DBCO-fluorophore for a copper-free click reaction) according to the manufacturer's protocol.[15]
-
After the reaction, purify the doubly labeled protein to remove the excess fluorescent reporter.
-
Determine the protein concentration and the fluorophore concentration via UV-Vis spectrophotometry. The degree of labeling can then be calculated.[16]
-
-
Spectroscopic Methods:
-
Fourier-transform infrared (FTIR) spectroscopy can be used to directly detect the characteristic asymmetric stretch of the azide group around 2100 cm⁻¹. The intensity of this peak is proportional to the number of incorporated azide groups.[15]
-
Visualization of Workflows and Reactions
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction scheme for PFP ester labeling and subsequent click chemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction buffer is at pH 8.0-8.5.[1] |
| Insufficient molar excess of PFP reagent | Increase the molar ratio of this compound to the protein. | |
| Hydrolysis of PFP ester | Prepare the PFP reagent stock solution immediately before use in anhydrous solvent.[6] | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as phosphate or bicarbonate. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMF or DMSO below 10%.[8] |
| Over-labeling of the protein | Reduce the molar excess of the PFP reagent or shorten the reaction time. | |
| Loss of Protein Activity | Modification of critical amine residues | Reduce the molar excess of the PFP reagent to achieve a lower degree of labeling. |
Conclusion
The use of this compound provides a robust and efficient method for introducing azide functionalities onto proteins and other biomolecules. The enhanced stability of the PFP ester and the versatility of the azide group make this reagent a valuable tool for a wide range of applications in drug development, proteomics, and diagnostics. Careful optimization of the molar ratio and reaction conditions is key to achieving the desired degree of labeling while preserving the biological activity of the target molecule.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Azido-PEG5-CH2CO2-t-Bu, 1448451-72-6 | BroadPharm [broadpharm.com]
- 8. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Purification of Biomolecules after Conjugation with Azido-PEG5-CH2CO2-PFP
Audience: Researchers, scientists, and drug development professionals.
Introduction PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. It can improve pharmacokinetics, prolong serum half-life, reduce immunogenicity, and increase solubility[1]. The Azido-PEG5-CH2CO2-PFP linker is a bifunctional reagent designed for this purpose. Its pentafluorophenyl (PFP) ester group reacts with primary amines (e.g., lysine (B10760008) residues) on a biomolecule, while the terminal azide (B81097) group is reserved for subsequent bioorthogonal "click chemistry" reactions[2][3].
Following the conjugation reaction, the mixture is heterogeneous, containing the desired mono-PEGylated product, multi-PEGylated species, unreacted native biomolecule, as well as excess and hydrolyzed PEG linker[]. An effective purification strategy is therefore critical to isolate the desired biomolecule-PEG5-Azide conjugate with high purity and yield. This document provides detailed protocols for several common purification techniques applicable to this process.
Overview of Purification Strategies
The selection of a purification strategy depends on the physicochemical differences between the desired product and the impurities. The primary changes imparted by the Azido-PEG5 linker are an increase in hydrodynamic radius (size) and a potential shielding of the biomolecule's surface charge[][5]. The main techniques exploit these differences.
Caption: General workflow for biomolecule conjugation and purification.
A multi-step approach combining different chromatographic principles is often necessary to achieve high purity[6][7].
Table 1: Comparison of Primary Purification Techniques
| Technique | Separation Principle | Key Separations | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removes unreacted PEG linker; separates native vs. PEGylated biomolecule.[] | Robust, predictable, good for removing small molecules. | Limited resolution between species of similar size; low loading capacity.[] |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separates native from PEGylated biomolecule; can resolve different degrees of PEGylation (positional isomers).[][8] | High capacity and resolution; widely applicable.[] | PEG shielding can sometimes make separation difficult.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Separates native from PEGylated biomolecule.[9] | Orthogonal to IEX and SEC; gentle, non-denaturing conditions.[10] | Requires high salt concentrations; lower capacity and resolution than IEX.[] |
| Tangential Flow Filtration (TFF) | Molecular Weight Cutoff (MWCO) | Removes unreacted PEG linker; buffer exchange and concentration.[5][11] | Highly scalable, fast, efficient for buffer exchange.[11][12] | Does not separate native from PEGylated protein.[5] |
Protocols
Size Exclusion Chromatography (SEC) / Gel Filtration
Principle: SEC separates molecules based on their size in solution. The covalent attachment of the PEG linker increases the hydrodynamic radius of the biomolecule, causing it to elute earlier from the column than the smaller, unreacted biomolecule. Very small impurities like the free PEG linker and hydrolysis byproducts elute last[][13].
Caption: Experimental workflow for purification by SEC.
Protocol:
-
Equipment and Materials:
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CV) of mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical scale column) until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude conjugation mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Injection: Inject the prepared sample onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Elution: Perform an isocratic elution with the mobile phase for 1.5-2.0 CV.
-
Fraction Collection: Collect fractions based on the UV 280 nm chromatogram. The PEGylated conjugate will elute first, followed by the native biomolecule, and finally the free PEG linker (if it has a UV chromophore) and other small molecules.
-
Analysis: Analyze collected fractions by SDS-PAGE and/or mass spectrometry to confirm purity and identity.
-
Table 2: Example SEC Elution Profile and Purity
| Fraction | Elution Volume (mL) | Identity | Purity (by SDS-PAGE) |
| 1 | 8.5 | PEGylated Conjugate | >95% |
| 2 | 10.2 | Native Biomolecule | >98% |
| 3 | 14.1 | Free PEG-Linker / Byproducts | N/A |
Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on differences in their net surface charge at a given pH. The PEG chain can shield charged residues (like lysine) on the biomolecule's surface, reducing its overall interaction with the IEX resin[][5]. Consequently, the PEGylated conjugate typically elutes at a different salt concentration than the native biomolecule during a salt gradient elution[1][8]. This method is highly effective for separating the product from the unreacted starting material[7].
Caption: Experimental workflow for purification by IEX.
Protocol:
-
Equipment and Materials:
-
FPLC or HPLC system with UV detector and gradient capability.
-
Anion or Cation Exchange column (e.g., TSKgel SP-5PW, Q-Sepharose) selected based on the pI of the biomolecule[1].
-
Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0.
-
-
Procedure:
-
Buffer Preparation: Prepare Buffer A and Buffer B. The pH should be chosen to ensure the target biomolecule binds to the column (pH > pI for anion exchange; pH < pI for cation exchange).
-
Column Equilibration: Equilibrate the column with 5-10 CV of Buffer A.
-
Sample Preparation: If necessary, exchange the buffer of the crude reaction mixture into Buffer A using dialysis or a desalting column.
-
Loading: Load the prepared sample onto the column at a low flow rate.
-
Wash: Wash the column with Buffer A for 3-5 CV or until the UV baseline is stable.
-
Elution: Apply a linear gradient from 0% to 100% Buffer B over 10-20 CV to elute the bound species. The PEGylated conjugate should elute at a different salt concentration than the native protein.
-
Fraction Collection: Collect fractions across the elution peaks and analyze by SDS-PAGE.
-
Table 3: Example IEX Elution Profile and Purity
| Peak | Elution [NaCl] (mM) | Identity | Purity (by SDS-PAGE) |
| 1 | 150 | PEGylated Conjugate | >98% |
| 2 | 350 | Native Biomolecule | >99% |
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their surface hydrophobicity. In a high-salt buffer, hydrophobic patches on a protein's surface are exposed and can bind to the hydrophobic ligands of the HIC resin. Elution is achieved by decreasing the salt concentration[10]. PEG itself can behave hydrophobically at high salt concentrations, making the PEGylated conjugate more retentive on a HIC column than the native protein[9][15].
Caption: Experimental workflow for purification by HIC.
Protocol:
-
Equipment and Materials:
-
FPLC or HPLC system.
-
HIC column (e.g., Phenyl, Butyl, or Octyl Agarose)[16].
-
Binding Buffer (Buffer A): High salt buffer, e.g., 50 mM Sodium Phosphate + 1.5 M Ammonium Sulfate, pH 7.0.
-
Elution Buffer (Buffer B): Low salt buffer, e.g., 50 mM Sodium Phosphate, pH 7.0.
-
-
Procedure:
-
Column Equilibration: Equilibrate the column with 5-10 CV of Buffer A.
-
Sample Preparation: Add salt to the crude mixture to match the concentration in Buffer A. This is a critical step to ensure binding.
-
Loading: Load the sample onto the column. The unreacted native protein may be found in the flow-through.
-
Wash: Wash the column with Buffer A to remove any non-bound species.
-
Elution: Apply a reverse linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV.
-
Fraction Collection: Collect fractions and analyze. The PEGylated conjugate will elute as the salt concentration decreases.
-
Table 4: Example HIC Elution Profile and Purity
| Fraction | Elution [Ammonium Sulfate] (M) | Identity | Purity (by SDS-PAGE) |
| Flow-through | 1.5 | Native Biomolecule | >95% |
| Eluted Peak | 0.8 | PEGylated Conjugate | >95% |
Multi-Step Purification Strategy
For the highest purity, a two-step chromatographic process is recommended. A common strategy involves using IEX as a "capture" step to separate the bulk of the unreacted biomolecule, followed by SEC as a "polishing" step to remove any remaining aggregates and buffer exchange the final product into a formulation buffer[6][17].
Caption: Example of a two-step IEX-SEC purification workflow.
Disclaimer: These protocols provide a general framework. Optimal conditions, including buffer pH, salt concentrations, choice of resin, and gradient slopes, must be determined empirically for each specific biomolecule.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
- 11. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Hydrophobic Interaction Chromatography (HIC) Products [gbiosciences.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Characterization of Azido-PEG5-CH2CO2-PFP Conjugates by Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of Azido-PEG5-CH2CO2-PFP, a heterobifunctional PROTAC linker, using mass spectrometry. This linker is a valuable tool in drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), as it contains an azide (B81097) group for "click chemistry" and a pentafluorophenyl (PFP) ester for amine conjugation.[1][2][3] Accurate mass determination and structural confirmation are critical for ensuring the quality and reactivity of this linker in subsequent conjugation reactions. This note outlines the theoretical mass spectrometry data, a detailed experimental protocol for analysis, and potential fragmentation pathways.
Introduction
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker, meaning it has a defined molecular weight, which simplifies mass spectrometry analysis compared to polydisperse PEGs.[4] Its structure comprises an azide terminus, a five-unit polyethylene glycol spacer, and an amine-reactive pentafluorophenyl ester. The PFP ester offers greater stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions with primary and secondary amines.[2][5][6][7] Mass spectrometry is an essential analytical technique for verifying the identity, purity, and stability of this reagent before its use in the synthesis of complex biomolecules like PROTACs or antibody-drug conjugates.
Theoretical Mass Spectrometry Data
The chemical formula for this compound is C18H22F5N3O7, and its calculated molecular weight is 487.4 g/mol .[8][9] In a typical electrospray ionization mass spectrometry (ESI-MS) experiment, the following ions would be expected to be observed in the positive ion mode.
| Ion Type | Theoretical m/z | Notes |
| [M+H]+ | 488.14 | Protonated molecule. |
| [M+Na]+ | 510.12 | Sodium adduct, common in ESI-MS. |
| [M+K]+ | 526.09 | Potassium adduct, can also be observed. |
| [M+NH4]+ | 505.17 | Ammonium adduct, may be present depending on the solvent system. |
| [M-C6F5OH+H]+ | 304.13 | Loss of pentafluorophenol (B44920) due to in-source fragmentation or hydrolysis. |
| [M-N2+H]+ | 460.15 | Loss of nitrogen from the azide group. |
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general method for the characterization of this compound using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve this compound in an organic solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the LC mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 100-1000 for MS1 scans.
-
Data Acquisition: Full scan mode for parent ion detection and tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, select the [M+H]+ ion (m/z 488.1) as the precursor and apply a collision energy of 10-30 eV.
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion of this compound is expected to yield characteristic fragment ions. The primary fragmentation is anticipated to occur along the polyethylene glycol chain, resulting in the loss of one or more ethylene (B1197577) glycol units (44.03 Da). Cleavage at the ester bond is also a probable fragmentation pathway.
Expected Fragment Ions from MS/MS of [M+H]+ at m/z 488.14:
| Fragment Ion (m/z) | Description |
| 460.13 | Loss of N2 (28.01 Da) from the azide group. |
| 444.15 | Loss of CO2 (44.00 Da). |
| 400.12 | Loss of an ethylene glycol unit (C2H4O, 44.03 Da) from a larger fragment. |
| 321.12 | Cleavage of the ester bond with loss of the PFP group. |
| 184.03 | Pentafluorophenol fragment. |
| Series of ions with 44.03 Da spacing | Characteristic fragmentation of the PEG chain. |
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation of this compound.
Conclusion
Mass spectrometry is a powerful and indispensable tool for the characterization of critical reagents like this compound used in drug development. The provided theoretical data and experimental protocol offer a robust framework for researchers to confirm the identity and purity of this linker, ensuring the quality and reproducibility of subsequent conjugation chemistries. The defined molecular weight of this dPEG® linker greatly simplifies its analysis, allowing for unambiguous structural confirmation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. enovatia.com [enovatia.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. cenmed.com [cenmed.com]
- 9. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Side reactions of Azido-PEG5-CH2CO2-PFP with proteins
Welcome to the technical support center for Azido-PEG5-CH2CO2-PFP. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this bifunctional linker in protein conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It features two primary reactive ends:
-
An azide (B81097) group (-N3) , which is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The azide group is generally stable under most conditions used for bioconjugation.[3]
-
A pentafluorophenyl (PFP) ester , which is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on a protein.[2][4]
Q2: What are the main advantages of using a PFP ester for protein conjugation compared to a more common NHS ester?
PFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters:
-
Greater resistance to hydrolysis: In aqueous solutions, PFP esters hydrolyze at a significantly lower rate than NHS esters. This leads to more efficient reactions as more of the reagent is available to react with the protein's amines.[5][6]
-
Faster reaction kinetics: PFP esters generally exhibit superior reactivity towards amines (aminolysis) compared to NHS esters, resulting in faster conjugation.[6]
-
Improved reproducibility: The increased stability of PFP esters contributes to more consistent and reproducible results.[5]
Q3: What is the optimal pH for reacting the PFP ester with a protein?
The optimal pH for the reaction of the PFP ester with primary amines on a protein is typically in the range of 7.2 to 8.5 .[7] In this pH range, the amine groups are sufficiently deprotonated and thus nucleophilic. While higher pH can increase the rate of aminolysis, it also significantly accelerates the rate of the competing hydrolysis side reaction.[8]
Q4: Can I use buffers containing Tris or glycine (B1666218) in my conjugation reaction?
No, you should avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the protein for reaction with the PFP ester, leading to a significant reduction in conjugation efficiency.[2][4] Amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate are recommended.[2][7]
Q5: How should I store and handle this compound?
This compound is moisture-sensitive.[4][9] For long-term storage, it should be kept at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[4][9] It is strongly recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the PFP ester will hydrolyze over time.[2][4]
Q6: Is the azide group stable during the PFP-amine conjugation reaction?
Yes, the azide group is highly stable under the conditions typically used for PFP ester-amine conjugations.[3] It does not react with any of the naturally occurring amino acid side chains. However, it is important to avoid the presence of reducing agents, such as dithiothreitol (B142953) (DTT) or other thiols, as these can potentially reduce the azide to an amine, rendering it inactive for subsequent click chemistry reactions.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound to proteins.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of PFP ester: The reagent was exposed to moisture or the reaction pH is too high. | Store and handle the reagent under anhydrous conditions. Prepare the PFP ester solution immediately before use.[2][4] Optimize the reaction pH to be within the 7.2-8.5 range.[7] |
| Competing amines in the buffer: Use of buffers like Tris or glycine. | Perform buffer exchange for your protein into an amine-free buffer (e.g., PBS, borate, carbonate/bicarbonate).[2][4] | |
| Insufficient molar excess of the linker: The ratio of linker to protein is too low. | Increase the molar ratio of this compound to the protein. A common starting point is a 5-15 fold molar excess.[11] | |
| Low protein concentration: The reaction kinetics are concentration-dependent. | If possible, increase the concentration of the protein in the reaction mixture. | |
| Poor Reproducibility | Inconsistent reagent activity: Degradation of the PFP ester due to improper storage or handling. | Always allow the reagent to warm to room temperature before opening.[4][9] Use fresh anhydrous solvent for dissolution. Discard any unused reconstituted reagent.[4] |
| Variability in reaction conditions: Inconsistent pH, temperature, or reaction time. | Carefully control and monitor all reaction parameters. | |
| Loss of Protein Activity | Modification of critical lysine residues: The PFP ester may react with lysine residues essential for the protein's function. | If protein activity is compromised, consider reducing the molar excess of the linker to decrease the degree of labeling. Site-directed mutagenesis to remove reactive lysines from critical regions could be an advanced strategy. |
| Harsh reaction conditions: The pH or temperature of the reaction is denaturing the protein. | Perform the reaction at a lower temperature (e.g., 4°C overnight) or for a shorter duration.[7] Ensure the pH is within the protein's stability range. | |
| Failure of Subsequent "Click" Reaction | Reduction of the azide group: Presence of reducing agents during the conjugation or purification steps. | Avoid using reducing agents like DTT or TCEP. If a reducing agent is necessary for other reasons, it should be removed before the click chemistry step. |
Side Reactions
The primary side reaction of concern when using this compound is the hydrolysis of the PFP ester . This reaction competes with the desired aminolysis (amide bond formation) and converts the PFP ester to a non-reactive carboxylic acid.
Another potential, though less common under standard conjugation conditions, side reaction is the reduction of the azide group to an amine. This is typically only a concern if reducing agents are present in the reaction or purification buffers.[10]
Experimental Protocols & Visualizations
Protocol: General Procedure for Protein Conjugation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If necessary, perform dialysis or use a desalting column.[4]
-
Prepare Protein Solution: Adjust the protein concentration to ≥1 mg/mL in the reaction buffer.[11]
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[4][7]
-
Conjugation Reaction: Add the required volume of the linker stock solution to the protein solution to achieve the desired molar excess (e.g., 5-15 fold).[11] The final concentration of the organic solvent should ideally be less than 10%.[8]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal time may need to be determined empirically.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[9]
-
Characterization: Analyze the conjugate using SDS-PAGE to observe the shift in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the degree of labeling.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. confluore.com [confluore.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. pnas.org [pnas.org]
- 11. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing PFP Ester Reactions
This guide provides detailed technical support for researchers, scientists, and drug development professionals working with the Azido-PEG5-CH2CO2-PFP reagent for amine conjugation. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction is 7.2 to 8.5 [1][2]. This range represents a critical balance: the amine is sufficiently deprotonated to be nucleophilic and reactive, while the rate of hydrolysis of the PFP ester, a competing side reaction, is minimized.[2] At a lower pH, the reaction rate will decrease as the amine becomes protonated (R-NH3+), and at a higher pH, the PFP ester becomes more susceptible to hydrolysis, reducing the overall yield of the desired conjugate[1][2][3].
Q2: What are the advantages of using a PFP ester over an NHS ester?
Pentafluorophenyl (PFP) esters are generally superior to N-hydroxysuccinimide (NHS) esters for amine conjugations due to their higher reactivity and greater resistance to spontaneous hydrolysis in aqueous buffers[1][4][5][6][7][8]. This increased stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules[4].
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the PFP ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers within the optimal pH range of 7.2-8.5 are suitable choices[2][5].
-
Buffers to Avoid: Buffers containing Tris or glycine (B1666218) are not recommended for the reaction step as they will quench the PFP ester[3][5][6][7]. Tris buffer at pH 8.0-8.5 can, however, be used to intentionally quench the reaction and stop it[1][2].
Q4: How should I prepare and store the this compound reagent?
PFP esters are moisture-sensitive[2][3][6].
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant[2][3][5][6][7].
-
Preparation: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation[3][6][7]. Solutions should be prepared immediately before use by dissolving the reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1][2][6][7]. Do not prepare stock solutions for long-term storage, as the PFP ester will readily hydrolyze[2][6][7].
Key Reaction Parameters & Optimization
Optimizing reaction conditions is key to achieving a high yield of the desired conjugate. The table below summarizes the recommended starting parameters for a typical conjugation.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. A pH of 8.5 is often a good starting point for maximizing reaction speed. |
| Buffer System | Phosphate (B84403), Bicarbonate, HEPES | Must be free of primary amines (e.g., Tris, Glycine)[3][5][6][7]. |
| PFP Ester:Amine Molar Ratio | 2:1 to 10:1 | A molar excess of the PFP ester drives the reaction to completion. Optimization may be required based on the specific amine[1]. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is suitable for robust molecules. For sensitive biomolecules, reacting overnight at 4°C is recommended[1][2]. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Reaction progress can be monitored by methods like LC-MS or HPLC[1]. |
| Solvent | Anhydrous DMSO or DMF | Use to dissolve the PFP ester before adding to the aqueous reaction buffer. Final concentration should ideally be <10%[1][3]. |
The Effect of pH on Reaction Kinetics
To illustrate the trade-off between the desired amidation reaction and the competing hydrolysis reaction, the following data (adapted from a study on a similar NHS ester) shows how kinetics change with pH. The trend is directly applicable to PFP esters.
| pH | Amidation Half-Life (t½) | Hydrolysis Half-Life (t½) | Expected Conjugate Yield |
| 8.0 | ~25 min | ~190 min | Good |
| 8.5 | ~10 min | ~130 min | Excellent |
| 9.0 | ~5 min | ~110 min | Good to Excellent |
| Data adapted from a kinetic study on Porphyrin-NHS esters, which follow similar reaction principles[9]. This demonstrates that as pH increases, both the desired reaction and hydrolysis accelerate. The optimal pH maximizes the rate difference between these two competing reactions. |
Visualizing the Process
Reaction Pathway
Caption: Chemical pathway for the PFP ester and amine reaction.
Experimental Workflow
Caption: Standard workflow for amine conjugation with PFP esters.
Factors Influencing Reaction Outcome
Caption: Interplay of factors affecting the PFP-amine reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH: pH is too low (<7.0), leaving the amine protonated and non-reactive. | Verify buffer pH is within the optimal 7.2-8.5 range[1][2]. |
| PFP Ester Hydrolysis: Reagent was exposed to moisture, dissolved in a non-anhydrous solvent, or the reaction pH was too high (>9.0). | Store PFP ester with desiccant at -20°C. Use fresh, anhydrous grade DMSO or DMF and prepare the solution immediately before use[2][6][7]. | |
| Competing Amines: Reaction buffer (e.g., Tris, glycine) or sample buffer contained primary amines. | Desalt or dialyze the amine-containing sample into an amine-free buffer like PBS or HEPES before starting the reaction[6][7]. | |
| Insufficient Reagent: The molar ratio of PFP ester to the target amine was too low. | Increase the molar excess of the PFP ester. Start with a 5:1 to 10:1 ratio of ester to amine[1]. | |
| Reagent Instability / Poor Solubility | Moisture Contamination: PFP ester was not stored properly or handled in a humid environment. | Always equilibrate the vial to room temperature before opening to prevent condensation[6][7]. |
| Poor Solubility of Reactants: The amine-containing molecule or the PFP-ester reagent precipitates upon mixing. | If solubility is an issue, include 5-10% DMSO or DMF in the final reaction buffer to improve solubility of the reactants[1]. |
Experimental Protocols
General Protocol for Conjugation to an Amine-Containing Molecule
This protocol provides a general guideline. Empirical testing is necessary to determine the optimal conditions for your specific application[3].
1. Preparation of Amine Solution a. Prepare your amine-containing molecule (e.g., protein, peptide) in an amine-free buffer such as 100 mM sodium phosphate or 100 mM sodium bicarbonate, pH 7.2-8.5[1]. b. Ensure the concentration of the molecule is suitable for your application (e.g., 1-10 mg/mL for proteins)[4].
2. Preparation of this compound Solution a. Equilibrate the vial of PFP ester to room temperature before opening. b. Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to create a concentrated solution (e.g., 10-100 mM)[1][2].
3. Conjugation Reaction a. Add the desired molar excess (e.g., 5-10 fold) of the PFP ester solution to the amine-containing solution while gently stirring or vortexing[1]. b. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for sensitive molecules[1][2].
4. Quenching the Reaction (Optional) a. To stop the reaction, add an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. b. Incubate for 30 minutes to ensure all unreacted PFP ester is quenched[1][2].
5. Purification of the Conjugate a. Remove unreacted PFP ester and byproducts by using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography (SEC) appropriate for your molecule[1][5][6][7]. b. Exchange the purified conjugate into a suitable storage buffer.
6. Analysis a. Confirm successful conjugation and assess the degree of labeling using appropriate analytical techniques such as LC-MS (to detect mass shift), HPLC, or SDS-PAGE for proteins[1].
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Purification of Azido-PEG5-CH2CO2-PFP Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Azido-PEG5-CH2CO2-PFP from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical linker featuring an azide (B81097) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a pentafluorophenyl (PFP) ester for amine-reactive conjugation.[1][2] PFP esters are favored for their high reactivity towards primary and secondary amines and greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1][3][4] This reagent is commonly used in bioconjugation to link molecules to proteins, peptides, or other amine-containing biomolecules.[1][5]
Q2: How should I store and handle this compound?
PFP esters are sensitive to moisture.[6][7] For long-term stability, store the reagent at -20°C in a tightly sealed container with a desiccant.[1][6] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][7] It is highly recommended to prepare solutions of the PFP ester immediately before use and to avoid preparing stock solutions for storage, as the PFP moiety can hydrolyze over time, rendering it non-reactive.[1][6][7]
Q3: What are the optimal reaction conditions for using this compound?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1][8] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer, to prevent competition with the target molecule.[1][6] Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for dissolving the PFP ester before adding it to the aqueous reaction mixture.[1][6]
Q4: How can I quench the reaction to stop the conjugation process?
To quench the reaction and deactivate any remaining unreacted PFP ester, you can add a quenching buffer containing a high concentration of a primary amine.[1] A common choice is Tris-HCl buffer (e.g., 1 M, pH 8.0) added to a final concentration of 50 mM and incubated for 30 minutes.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Degraded PFP ester due to improper storage or handling. | Always store this compound at -20°C with a desiccant and allow it to warm to room temperature before opening.[1][6] Prepare solutions immediately before use.[1][6] |
| Competing amines in the reaction buffer (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer.[1][6] | |
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling.[1][8] | |
| Loss of Product During Workup | Hydrolysis of the PFP ester during aqueous workup, especially under basic conditions. | If an aqueous wash is necessary, perform it quickly with cold solutions.[1] Whenever possible, opt for non-aqueous workup methods.[1] |
| Unreacted this compound Remaining After Purification | Incorrect purification method chosen for the scale of the experiment or the properties of the conjugate. | Select a purification method based on the size difference between your conjugate and the this compound. For large biomolecules, size-exclusion chromatography or dialysis are effective.[7][] For smaller molecules, reverse-phase HPLC may be more suitable.[10] |
| Inappropriate parameters for the chosen purification method (e.g., wrong MWCO for dialysis, incorrect column for SEC). | For dialysis, use a membrane with a molecular weight cutoff (MWCO) significantly lower than your biomolecule but large enough for the unreacted PEG linker to pass through (e.g., 1-3 kDa).[10] For SEC, choose a resin with an appropriate fractionation range to separate the high molecular weight conjugate from the low molecular weight unreacted PEG.[][] |
Quantitative Data
Comparative Stability of Active Esters
PFP esters are known to be more stable towards hydrolysis than NHS esters.[1]
| Active Ester | Solvent System | Half-life (t½) |
| PFP Ester | Aqueous Acetonitrile | More stable than NHS Ester |
| NHS Ester | Aqueous Acetonitrile | Less stable than PFP Ester |
Note: Specific half-life values can vary depending on the exact conditions (pH, temperature, buffer composition).
Effect of pH on NHS Ester Hydrolysis (for reference)
While PFP esters are more stable, the trend of increased hydrolysis at higher pH is similar.[1]
| pH | Half-life (t½) of NHS Ester |
| 8.0 | 210 minutes |
| 8.5 | 180 minutes |
| 9.0 | 125 minutes |
Experimental Protocols
Protocol 1: General Amine Conjugation
This protocol outlines a general method for conjugating this compound to a protein.
-
Materials:
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.[6]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[6][7]
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently mixing.[1]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][8]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[1]
-
Proceed with purification to remove unreacted this compound and byproducts.[1]
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC) / Desalting
This method is effective for separating the larger conjugated biomolecule from the smaller unreacted this compound.[][]
-
Materials:
-
SEC or desalting column (e.g., Sephadex G-25).[10]
-
Elution buffer compatible with the downstream application.
-
-
Procedure:
-
Equilibrate the column with the elution buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Elute the sample with the elution buffer.
-
Collect fractions. The larger, conjugated biomolecule will elute first, followed by the smaller, unreacted this compound.
-
Analyze the fractions (e.g., by UV-Vis spectroscopy) to identify and pool the fractions containing the purified conjugate.
-
Protocol 3: Purification by Dialysis
This technique is suitable for removing small molecules like unreacted this compound from larger biomolecules.[12][13]
-
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).[10]
-
Large volume of dialysis buffer.
-
Stir plate and stir bar.
-
-
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 100 times the sample volume).[10]
-
Stir the buffer gently at 4°C.[10]
-
Change the dialysis buffer at least 2-3 times over several hours to overnight to ensure complete removal of the unreacted linker.[10]
-
Recover the purified conjugate from the dialysis tubing/cassette.
-
Visualizations
Caption: Experimental workflow for conjugation and purification.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How are PEG derivatives purified? - Blog [shochem.com]
Storage and handling of moisture-sensitive Azido-PEG5-CH2CO2-PFP
Technical Support Center: Azido-PEG5-CH2CO2-PFP
This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the storage and handling of the moisture-sensitive heterobifunctional linker, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functionalities?
This compound is a polyethylene (B3416737) glycol (PEG) linker used in bioconjugation and for creating PROTACs.[1][2] It features two key reactive groups:
-
An Azide (B81097) (N₃) group : This allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[1][3][4] The azide functionality is generally stable under a wide range of conditions.[5][6]
-
A Pentafluorophenyl (PFP) ester : This is an amine-reactive group that forms stable amide bonds with primary and secondary amines.[7][8] PFP esters are known for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters.[8][9][10]
Q2: How should the solid this compound reagent be stored?
Due to its moisture sensitivity, the reagent must be stored under strict anhydrous conditions.[7][11] For long-term stability, store the vial at -20°C in a desiccator or with a desiccant pack to prevent degradation from atmospheric moisture.[7][11] Before opening, always allow the vial to equilibrate to room temperature to avoid moisture condensation onto the product.[7]
Q3: Can I prepare and store stock solutions of this reagent?
No, preparing stock solutions for later use is strongly discouraged .[7][11] The PFP ester moiety is susceptible to hydrolysis, especially in the presence of trace amounts of water in the solvent.[11][12] Over time, the ester will degrade into a non-reactive carboxylic acid, rendering the reagent ineffective for amine conjugation.[11] You should only weigh out and dissolve the amount of reagent needed immediately before your experiment.[7]
Q4: What are the recommended solvents for dissolving this compound?
Anhydrous (dry) aprotic solvents are required. The most commonly recommended solvents are anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) .[7][11] After dissolving the reagent in a minimal amount of anhydrous solvent, it can then be added to the aqueous reaction buffer containing the molecule to be conjugated.[7]
Q5: What is the optimal pH for conjugation reactions with amines?
The optimal pH range for reacting the PFP ester with primary amines is typically 7.2 to 8.5 .[11] In this range, the target amine groups are sufficiently deprotonated and nucleophilic. While PFP esters are more stable than NHS esters, higher pH values will significantly accelerate the rate of hydrolysis, which competes with the desired conjugation reaction.[11][12]
Q6: Are there any buffers or reagents that should be avoided?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine . These will compete with your target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency.[7] If your sample is in such a buffer, it should be exchanged into an amine-free buffer like phosphate-buffered saline (PBS) before starting the reaction.[7]
Q7: What are the primary safety considerations for handling this compound?
While the PFP ester component's main issue is moisture sensitivity, the azide group requires specific safety precautions:
-
Avoid contact with acids, as this can form hydrazoic acid, which is toxic and explosive.[13]
-
Do not mix with heavy metals (e.g., copper, lead, silver) or use metal spatulas, as this can form highly unstable and shock-sensitive metal azides.[13][14]
-
Avoid using halogenated solvents (e.g., dichloromethane, chloroform) in reactions with azides, as this can lead to the formation of explosive di- or tri-azidomethane.[13][14]
Data Presentation
Table 1: Qualitative Comparison of PFP Esters vs. NHS Esters for Amine Conjugation
| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Hydrolytic Stability | Higher resistance to spontaneous hydrolysis in aqueous buffers.[9][10] | More susceptible to hydrolysis, with a half-life that can be in the order of minutes at pH 8.[9][12] |
| Reactivity | Highly reactive towards primary and secondary amines, forming stable amide bonds.[7][11] | Also highly reactive with primary amines. |
| Reaction Efficiency | Generally more efficient due to lower rate of competing hydrolysis.[8][9] | Can be less efficient, often requiring a larger excess of the reagent to compensate for hydrolysis.[9] |
| Optimal Reaction pH | 7.2 - 8.5[11] | 7.0 - 8.5 (hydrolysis rate increases significantly above pH 8).[12] |
| Solubility | Can be more hydrophobic.[12] | Generally more hydrophilic, especially sulfo-NHS esters. |
Experimental Protocols
Protocol 1: General Method for Conjugating this compound to a Protein
This protocol is a starting point and may require optimization based on the specific protein and desired degree of labeling.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column).
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).[7]
-
Immediately before use, weigh a small amount of this compound and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10-50 mM).[7] Do not store this solution.
-
Add the desired molar excess of the dissolved PFP-PEG reagent to the protein solution while gently vortexing.
-
Incubate the reaction. Common conditions include 2 hours at room temperature or 30 minutes at 37°C.[7] Incubation can also be performed at 4°C for longer periods (e.g., overnight).
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for an additional 30 minutes. This will react with any remaining PFP ester.
-
Purify the protein conjugate from excess reagent and byproducts (pentafluorophenol and hydrolyzed linker) using dialysis or a desalting column.[7]
-
Characterize the conjugate to determine the degree of labeling.
Protocol 2: Method for Assessing Hydrolytic Stability of the PFP Ester
This protocol allows you to determine the half-life of the PFP ester in your specific reaction buffer.
Materials:
-
This compound.
-
Anhydrous DMSO or DMF.
-
Buffer of interest (e.g., PBS, pH 7.4).
-
HPLC system with a C18 column and a UV detector.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).
Procedure:
-
Prepare a concentrated stock solution (e.g., 100 mM) of the PFP ester in anhydrous DMSO or DMF.
-
Set up the HPLC system to monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak.
-
Initiate the hydrolysis reaction by diluting the stock solution into your chosen buffer to a final concentration of approximately 1 mM.[9]
-
Immediately inject the first sample (t=0) onto the HPLC.[9]
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[9]
-
Calculate the peak area of the active PFP ester at each time point.
-
Plot the natural logarithm of the PFP ester peak area versus time. The slope of this line will be the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Troubleshooting and Visual Guides
Diagram 1: Storage and Handling Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. Azido-PEG5-PFP ester, 1818294-48-2 | BroadPharm [broadpharm.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Troubleshooting Azido-PEG5-CH2CO2-PFP Click Chemistry Steps
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Azido-PEG5-CH2CO2-PFP in their experiments. This bifunctional linker is prominently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] The molecule features two key reactive groups: a Pentafluorophenyl (PFP) ester for conjugation to amine groups and an azide (B81097) group for click chemistry.
The overall process involves two distinct chemical transformations:
-
Amine Coupling: The PFP ester reacts with a primary or secondary amine (e.g., on a protein ligand) to form a stable amide bond.
-
Click Chemistry: The terminal azide group reacts with an alkyne-containing molecule via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
This guide is structured to address issues that may arise during either of these steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound? this compound is a bifunctional linker primarily used in the synthesis of PROTACs.[1] It contains an azide group for click chemistry reactions and a PFP ester for coupling with amine-containing molecules.[1][3] The PEG5 spacer increases the hydrophilicity and water solubility of the resulting conjugate.[3]
Q2: What types of click chemistry can the azide group participate in? The azide group can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes, which is the most common "click" reaction.[1] It can also be used in copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with strained alkynes like DBCO or BCN.[1][4]
Q3: What is the optimal pH for the PFP ester reaction with amines? A pH range of 7.2 to 8.5 is generally considered optimal for the reaction of PFP esters with primary amines.[5] In this range, the amine is sufficiently deprotonated and nucleophilic, while the rate of PFP ester hydrolysis is minimized.
Q4: How should I store this compound? To prevent degradation, PFP esters should be stored at -20°C with a desiccant to protect them from moisture.[5]
Q5: What solvents are recommended for dissolving this compound? Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[5] It is advisable to prepare the solution immediately before use as PFP esters can degrade over time in solution.[5]
Troubleshooting Guide
This section is divided into two parts, addressing potential issues with the PFP ester coupling reaction and the azide-alkyne click chemistry reaction.
Part 1: Troubleshooting the PFP Ester Amine Coupling Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Amide Product Formation | Hydrolysis of PFP Ester: The PFP ester has hydrolyzed to the non-reactive carboxylic acid due to moisture or high pH.[5] | Ensure all solvents (e.g., DMF, DMSO) are anhydrous. Prepare PFP ester solutions immediately before use.[5] Maintain the reaction pH within the optimal range of 7.2-8.5.[5] Avoid aqueous basic workups if possible.[5] |
| Degraded PFP Ester Reagent: The reagent was improperly stored or is from a faulty batch. | Store the PFP ester at -20°C with a desiccant.[5] It is good practice to test a new batch with a small-scale control reaction.[5] | |
| Incorrect pH: The reaction pH is too low, resulting in protonated, non-nucleophilic amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[5] | |
| Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer.[5] | |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in an aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[5] | |
| Inconsistent Results | Variable Reagent Quality: The quality of the PFP ester may vary between batches. | Qualify a new batch of the PFP ester with a small-scale control reaction before use in a large-scale experiment.[5] |
| Introduction of Moisture: Larger scale reactions may have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture, for example by using an inert atmosphere (Nitrogen or Argon).[5] | |
| Loss of Product During Workup | Hydrolysis during Aqueous Extraction: PFP esters can be unstable in aqueous basic conditions used during workup (e.g., washing with sodium bicarbonate solution).[5][6] | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[5] Consider non-aqueous workup or purification methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[5] |
PFP esters are known to be more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, which is a key advantage for their use in bioconjugation.[5][7]
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [8] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | [8] |
Table adapted from a comparative stability study. While this provides a general reference, stability can be sequence and condition dependent.
Part 2: Troubleshooting the Azide-Alkyne Click Chemistry Reaction (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Slow Reaction | Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state by oxygen.[9][10] | Use freshly prepared solutions. Degas all solvents thoroughly. Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[9][10] Work under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Poor Reagent Quality: The azide or alkyne starting materials are impure or have degraded. | Verify the purity and integrity of the azide and alkyne reagents using analytical methods like NMR or mass spectrometry before use.[10] | |
| Inhibitory Buffer Components: Tris buffer can act as a competitive ligand for copper and inhibit the reaction.[11] | Use compatible buffers such as phosphate, carbonate, or HEPES in the pH range of 6.5–8.0.[11] | |
| Insufficient Copper Concentration: The concentration of the active catalytic complex is too low. | Copper concentrations should generally be between 50 and 100 µM for effective catalysis.[9] | |
| Low Yield or Multiple Products | Side Reactions (Alkyne Homocoupling): Glaser coupling of the alkyne starting material can occur in the presence of oxygen. | Ensure sufficient reducing agent (sodium ascorbate) is present and minimize oxygen exposure by degassing solvents and using an inert atmosphere.[10] |
| Cellular Toxicity (for in vivo applications): The copper catalyst can be toxic to living cells. | Use a copper-chelating ligand like TBTA or the water-soluble THPTA.[12] These ligands stabilize the Cu(I) oxidation state and reduce its bioavailability and toxicity.[12] For completely copper-free systems, consider using a strain-promoted alkyne (e.g., DBCO, BCN) for a SPAAC reaction.[2][4] | |
| Thiol Interference (in biological samples): Free thiols from cysteine residues can react with alkynes.[13] | Pre-treatment with a low concentration of hydrogen peroxide can shield against thiol interference in cellular applications.[13] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a CuAAC reaction. Optimization of concentrations and reaction times may be necessary for specific substrates.
-
Prepare Stock Solutions:
-
Azide-functionalized molecule (e.g., your product from the PFP ester reaction) in a suitable solvent (e.g., DMSO/water).
-
Alkyne-functionalized molecule in a suitable solvent.
-
Copper(II) Sulfate (CuSO₄): Freshly prepare a solution in water.
-
Sodium Ascorbate: Freshly prepare a solution in water.
-
Copper Ligand (e.g., THPTA for aqueous reactions): Prepare a solution in water.[10][12]
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne solutions.
-
Add the copper ligand solution (e.g., THPTA) to the mixture.
-
Add the CuSO₄ solution. The order of addition is important to allow the pre-formation of the copper-ligand complex.[10][11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Protect the reaction from light, especially if using fluorescent molecules.
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS, HPLC).
-
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol can be used to assess the hydrolytic stability of the PFP ester under your specific experimental conditions.[5]
-
Prepare Solutions:
-
Create a stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Prepare the aqueous buffer of interest (e.g., PBS at pH 7.4).
-
-
Initiate Hydrolysis:
-
Add a small aliquot of the PFP ester stock solution to the buffer at a known concentration and temperature.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot into the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze the sample by reverse-phase HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[5]
-
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting logic for the PFP ester amine coupling step.
Caption: Troubleshooting logic for the CuAAC click chemistry step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Yields with Azido-PEG5-CH2CO2-PFP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of antibody-drug conjugate (ADC) synthesis using the Azido-PEG5-CH2CO2-PFP linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages in ADC synthesis?
This compound is a heterobifunctional linker used in bioconjugation.[1][2] It features a pentafluorophenyl (PFP) ester for reaction with primary amines (like those on lysine (B10760008) residues of antibodies) and an azide (B81097) group for subsequent "click chemistry" reactions.[1][2] The key advantages of using a PFP ester over a more traditional N-hydroxysuccinimide (NHS) ester are its greater resistance to hydrolysis in aqueous solutions and often faster reaction kinetics with amines.[3][4] This increased stability leads to more efficient conjugation reactions, potentially higher yields, and better reproducibility.[3][5] The integrated PEG5 (polyethylene glycol) spacer enhances the hydrophilicity of the linker-payload complex, which can help to mitigate aggregation issues often seen with hydrophobic drugs and improve the pharmacokinetic properties of the final ADC.[6][7]
Q2: What is the optimal pH for conjugating this compound to an antibody?
The optimal pH for the reaction between a PFP ester and primary amines on an antibody is typically in the range of 7.2 to 8.5.[5][8] At a lower pH, the amine groups are protonated and less nucleophilic, which reduces the reaction rate.[9] Conversely, at a higher pH, the rate of hydrolysis of the PFP ester increases, which can compete with the desired conjugation reaction and lower the overall yield.[8][10]
Q3: What are the recommended solvents for dissolving this compound?
This compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][11] It is not advisable to prepare stock solutions for long-term storage as the PFP ester can hydrolyze over time, even in anhydrous solvents if trace amounts of moisture are present.[11] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the antibody.[5][12]
Q4: How does the PEG5 linker influence the properties of the resulting ADC?
The polyethylene (B3416737) glycol (PEG) component of the linker plays a crucial role in the overall properties of the ADC. The hydrophilic nature of the PEG5 spacer can:
-
Improve Solubility: Counteract the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation during and after conjugation.[6][7]
-
Enhance Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of the ADC, potentially leading to a longer plasma half-life.[6][13]
-
Modulate Off-Target Toxicity: By improving the ADC's solubility and pharmacokinetic profile, PEG linkers can contribute to a wider therapeutic window.[6]
The length of the PEG chain is a critical parameter, and while longer PEG chains can further enhance these effects, they may also lead to a decrease in in vitro cytotoxicity.[7][13] Therefore, the PEG5 length represents a balance of these properties.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to antibodies.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of PFP Ester: The PFP ester is sensitive to moisture and can hydrolyze, rendering it inactive.[3][11] | Ensure all solvents are anhydrous.[4] Dissolve the this compound immediately before use and do not store it in solution.[11] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[11] |
| Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.[5][8] | Verify the pH of your reaction buffer. Perform a buffer exchange of your antibody into a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate) at the target pH.[5] | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or contaminants contain primary amines that compete with the antibody for the PFP ester.[10][11] | Perform a buffer exchange to remove any amine-containing components before starting the conjugation.[5][11] | |
| Insufficient Molar Excess of Linker: The ratio of linker to antibody is too low for efficient conjugation. | Optimize the molar ratio of this compound to the antibody. A starting point is typically a 5- to 15-fold molar excess.[5] | |
| ADC Aggregation | Hydrophobicity of the Linker-Payload: The combined hydrophobicity of the drug and linker can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).[6] | The PEG5 spacer in the linker is designed to mitigate this. However, if aggregation persists, consider optimizing the reaction conditions, such as performing the conjugation at a lower temperature (4°C) or for a shorter duration.[5][8] You can also explore the use of linkers with longer PEG chains.[14] |
| Incorrect Buffer Conditions: The buffer composition or pH may be promoting protein instability. | Ensure the buffer conditions are optimal for the stability of your specific antibody. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in Reaction Conditions: Minor variations in reaction time, temperature, or pH can lead to inconsistent DAR values between batches. | Standardize all reaction parameters, including incubation times, temperature, and mixing. |
| Heterogeneity of Antibody Lysine Reactivity: The accessibility and reactivity of lysine residues on the antibody surface can vary, leading to a distribution of DAR species. | This is an inherent aspect of lysine conjugation. Characterize the DAR distribution using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[15][16] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol outlines the steps for conjugating the PFP ester moiety of this compound to the primary amines of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns for buffer exchange
-
Quenching reagent (optional, e.g., Tris buffer)
Procedure:
-
Antibody Preparation:
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To quench any unreacted PFP ester, add a quenching buffer such as Tris to a final concentration of 20-50 mM and incubate for 30 minutes.
-
-
Purification:
-
Characterization:
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is a straightforward way to estimate the average DAR, provided the drug and antibody have distinct absorbance maxima.[15][16]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug-linker.
-
Calculate the concentration of the antibody and the drug-linker using the Beer-Lambert law (A = εbc), accounting for the contribution of the drug-linker to the absorbance at 280 nm.
-
The average DAR is calculated by dividing the molar concentration of the drug-linker by the molar concentration of the antibody.[15]
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Reaction of PFP ester with an antibody lysine residue.
Caption: Troubleshooting logic for low ADC conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pharmiweb.com [pharmiweb.com]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 17. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
PFP Ester Stability in Aqueous Buffers: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pentafluorophenyl (PFP) esters in aqueous buffers. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
Pentafluorophenyl (PFP) esters are a class of active esters used for chemical conjugation, particularly in bioconjugation and peptide synthesis.[1] They are favored for their high reactivity toward primary and secondary amines, forming stable amide bonds. A key advantage of PFP esters is their increased resistance to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugation reactions.[1][2][3][4][5]
Q2: How should I store PFP esters to ensure their stability?
PFP esters are sensitive to moisture.[1][2] For long-term stability, they must be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[1][2] It is also recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][4][5]
Q3: Can I prepare and store stock solutions of PFP esters?
It is strongly advised to prepare solutions of PFP esters immediately before use.[1][2][4][5] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not recommended as the ester will degrade over time into the non-reactive carboxylic acid.[1][2][4][5]
Q4: What are the recommended solvents for dissolving PFP esters?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[1][2][4][5]
Q5: What is the optimal pH for conjugation reactions involving PFP esters?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[1][2][6] In this range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to note that higher pH values will significantly increase the rate of PFP ester hydrolysis, which can reduce the efficiency of the desired conjugation reaction.[1][7]
Q6: Which buffers should I use for my conjugation reaction?
It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester.[2][7] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[1][7]
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolyzed PFP Ester | PFP esters are moisture-sensitive. Ensure proper storage at -20°C with a desiccant.[1] Always prepare PFP ester solutions fresh in anhydrous DMSO or DMF immediately before use.[1][2][4][5] Equilibrate the vial to room temperature before opening to prevent condensation.[2][4][5] |
| Competing Amines in Buffer | Avoid buffers containing primary amines like Tris or glycine.[2][7] If necessary, exchange your sample into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer using dialysis or desalting columns.[2][4][5][7] |
| Suboptimal pH | The reaction pH should be within the optimal range of 7.2-8.5 for efficient amine coupling.[1][2][6] pH levels that are too low will result in protonated amines that are poor nucleophiles, while pH levels that are too high will accelerate the hydrolysis of the PFP ester.[1] |
| Insufficient Mixing | The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture. Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[1] |
Issue: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Degraded PFP Ester | The quality of the PFP ester can vary between batches or due to improper storage. Always store PFP esters properly at -20°C with a desiccant.[1] It is good practice to qualify a new batch of PFP ester with a small-scale control reaction.[1] |
| Moisture Contamination during Scale-Up | Larger scale reactions have a higher potential for moisture contamination. Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[1] |
Issue: Loss of Product During Workup
| Possible Cause | Recommended Solution |
| Hydrolysis during Aqueous Workup | PFP esters can be unstable in aqueous basic conditions, such as a sodium bicarbonate (NaHCO₃) wash, which can lead to the loss of your product.[1] If an aqueous wash is necessary, perform it quickly with cold solutions and proceed to the next step immediately.[1] Consider using a non-aqueous workup or purification method like silica (B1680970) gel chromatography if your product is stable under those conditions.[1] |
Quantitative Data on PFP Ester Stability
PFP esters are known to be more stable towards hydrolysis than NHS esters.[1][3] The following table summarizes a comparative stability study in aqueous acetonitrile.
| Active Ester | Solvent System | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours[1] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours[1] |
| Acyl Chloride | Aqueous Acetonitrile | Fully decomposed within 15 minutes[1] |
| Anhydride | Aqueous Acetonitrile | ~140 hours[1] |
The stability of active esters is also highly dependent on pH. The table below shows the effect of pH on the half-life of an NHS ester, which can be used as a general reference to understand the trend that PFP esters, although more stable, will also follow.
| pH | Half-life (t½) of NHS Ester |
| 8.0 | 210 minutes[1] |
| 8.5 | 180 minutes[1] |
| 9.0 | 125 minutes[1] |
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation using a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[1][2][5]
-
PFP ester.
-
Purification column (e.g., size-exclusion chromatography).[1]
Procedure:
-
Allow the PFP ester vial to reach room temperature before opening.[1][2][4][5]
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][6]
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][2][5][6]
-
To quench the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[1][7]
-
Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.[1]
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.
Materials:
-
PFP ester.
-
Anhydrous DMSO or DMF.[1]
-
Buffer of interest (e.g., PBS, pH 7.4).[1]
-
HPLC system with a C18 column and UV detector.[1]
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).[1]
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[1]
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[1]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[1]
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[1]
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[1]
Visualizations
Caption: Base-catalyzed hydrolysis of a PFP ester in aqueous buffer.
Caption: Experimental workflow for PFP ester stability analysis by HPLC.
Caption: Troubleshooting decision tree for low PFP ester conjugation yield.
References
Validation & Comparative
Comparative Guide to Protein Labeling: Azido-PEG5-CH2CO2-PFP vs. Amine-Reactive Alternatives for SDS-PAGE Analysis
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from tracking cellular processes to developing antibody-drug conjugates. The choice of labeling reagent can significantly impact the quality and interpretability of downstream analyses such as SDS-PAGE. This guide provides an objective comparison of Azido-PEG5-CH2CO2-PFP ester with a common alternative, the NHS-ester, for amine-reactive protein labeling, supported by experimental protocols and data.
The this compound ester is a bifunctional linker that offers the dual advantage of a pentafluorophenyl (PFP) ester for covalent attachment to primary amines on proteins and a terminal azide (B81097) group for subsequent bio-orthogonal "click" chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2][3] This guide will delve into the performance of this reagent in comparison to traditional N-hydroxysuccinimide (NHS) esters, which are also widely used for amine labeling.[4][5]
Performance Comparison: PFP vs. NHS Esters
The key distinction between PFP and NHS esters lies in their reactivity and stability. PFP esters are generally less susceptible to hydrolysis in aqueous solutions compared to NHS esters.[3][6] This increased stability can lead to higher reaction efficiency, as more of the reagent is available to react with the protein's amines rather than being consumed by hydrolysis, especially at physiological or slightly alkaline pH.[6][7]
| Performance Metric | This compound | Azido-PEG-NHS Ester (Alternative) | Rationale |
| Degree of Labeling (DOL) | Higher | Lower | PFP esters are more resistant to hydrolysis, leading to a greater proportion of the reagent being available for reaction with the protein.[3][6] |
| Labeling Efficiency (%) | > 80% | 60-80% | The higher stability of the PFP ester in aqueous buffers results in a more efficient conjugation reaction.[6] |
| Reaction Time | 30-60 min | 1-2 hours | The higher reactivity of the PFP ester can lead to shorter required incubation times for optimal labeling. |
| Signal-to-Noise Ratio (SDS-PAGE) | High | Moderate to High | Higher labeling efficiency can result in more intensely labeled protein bands relative to the background. |
| Stability in Aqueous Buffer | Higher | Lower | PFP esters exhibit greater stability against spontaneous hydrolysis in aqueous environments compared to NHS esters.[6][7] |
| Optimal pH Range | 7.0 - 9.0 | 7.0 - 8.5 | Both react with unprotonated primary amines, but PFP esters maintain reactivity over a slightly broader pH range.[5][8] |
Experimental Workflow and Protocols
The following diagram and protocols outline the key steps for labeling proteins with this compound or an NHS-ester alternative, followed by click chemistry and SDS-PAGE analysis.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
This compound (dissolved in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the labeling reaction.[9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PFP ester.
-
Purification: Remove excess, unreacted labeling reagent using a desalting column or dialysis.
Protocol 2: Click Chemistry for Fluorophore Conjugation
This protocol describes a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized fluorophore (e.g., DBCO-fluorophore for copper-free click, or an alkyne-fluorophore for CuAAC)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with a 3-10 fold molar excess of the alkyne-fluorophore.
-
Catalyst Preparation: Prepare fresh stock solutions of 50 mM CuSO4 and 50 mM sodium ascorbate (B8700270) in water. Prepare a 10 mM stock of the copper ligand in DMSO.
-
Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, mixing gently after each addition:
-
Copper ligand (to a final concentration of 0.1 mM)
-
CuSO4 (to a final concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification (Optional): The labeled protein can be purified from excess click chemistry reagents using a desalting column if necessary for downstream applications, but for SDS-PAGE analysis, this is often not required.
Protocol 3: SDS-PAGE Analysis of Labeled Proteins
Materials:
-
Labeled protein sample
-
SDS-PAGE loading buffer (e.g., Laemmli buffer)
-
Polyacrylamide gel of appropriate percentage
-
SDS-PAGE running buffer
-
Gel imaging system with appropriate filters for the fluorophore
Procedure:
-
Sample Preparation: Mix the labeled protein sample with SDS-PAGE loading buffer. Heat the samples at 70°C for 10 minutes or 95°C for 3-5 minutes to denature the proteins.[2][10]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Visualization: Visualize the fluorescently labeled protein bands by scanning the gel using an imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Densitometry Analysis: Quantify the intensity of the fluorescent bands using software such as ImageJ or Fiji. This allows for a quantitative comparison of labeling efficiency between different reagents and conditions.[1][7][12]
Troubleshooting Common SDS-PAGE Issues with Labeled Proteins
| Problem | Possible Cause | Suggested Solution |
| Smeared or distorted bands | Protein aggregation due to high degree of labeling or improper denaturation. | Reduce the molar excess of the labeling reagent. Denature samples at 70°C for 10 minutes instead of 95°C.[10] Ensure complete removal of salts before loading. |
| Weak or no fluorescent signal | Inefficient labeling or fluorescence quenching. | Confirm the pH of the labeling buffer is optimal. Increase the molar excess of the labeling reagent. Determine the degree of labeling (DOL) to check for over-labeling which can cause quenching.[13] |
| Precipitation in sample well | Insufficient SDS in the loading buffer or high salt concentration. | Ensure the loading buffer contains adequate SDS. Desalt the sample before adding loading buffer.[14] |
| Unexpected band shifts | The attached label and PEG spacer increase the molecular weight of the protein. | The observed band shift is expected and confirms successful labeling. Compare with the unlabeled protein control. |
Conclusion
The choice between this compound and NHS-ester based reagents for protein labeling depends on the specific requirements of the experiment. While NHS esters are a well-established and effective option, the increased hydrolytic stability of PFP esters offers a distinct advantage, potentially leading to higher labeling efficiencies and more consistent results, particularly in applications where precise control over the degree of labeling is critical. For robust and reproducible SDS-PAGE analysis of labeled proteins, the PFP ester-based reagent presents a superior alternative. By following the detailed protocols and considering the troubleshooting advice provided, researchers can optimize their protein labeling experiments for clear and quantifiable results.
References
- 1. Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Trouble-Free SDS-PAGE Analysis of Proteins Synthesized in TNT® Cell-Free Expression Systems [worldwide.promega.com]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Verifying Azido-PEG5-CH2CO2-PFP Modification: A Comparative Guide to Mass Spectrometry and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the precise verification of protein and peptide modifications is a critical step in ensuring the efficacy and safety of novel therapeutics. The covalent attachment of moieties like Azido-PEG5-CH2CO2-PFP, a popular linker for creating antibody-drug conjugates (ADCs) and other targeted therapies, requires rigorous analytical characterization. This guide provides an objective comparison of mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for verifying this specific modification, supported by experimental data and detailed protocols.
Mass spectrometry has emerged as a premier technique for the detailed structural elucidation of PEGylated biomolecules, offering unparalleled accuracy in mass determination and the ability to pinpoint modification sites.[1][2] However, chromatographic methods, particularly size-exclusion and reversed-phase HPLC, remain valuable orthogonal techniques for assessing purity, aggregation, and the distribution of PEGylated species.
Mass Spectrometry: The Gold Standard for Definitive Identification
Mass spectrometry provides a direct measurement of the molecular weight of the modified protein or peptide, allowing for unambiguous confirmation of the covalent attachment of the this compound linker. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) are powerful tools for this purpose.[1]
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for verifying the this compound modification by mass spectrometry involves several key steps, from sample preparation to data analysis.
Quantitative Performance Comparison
| Parameter | Mass Spectrometry (MALDI-TOF & LC-ESI-MS) | HPLC (SEC & RP-HPLC) |
| Primary Measurement | Molecular Weight | Hydrodynamic Volume / Hydrophobicity |
| Specificity | Very High (confirms covalent modification) | Moderate (infers modification by retention shift) |
| Sensitivity | High (femtomole to picomole range) | Moderate (picomole to nanomole range) |
| Quantitative Accuracy | Good (with internal standards) | Very Good (for relative quantification of species) |
| Throughput | Moderate (sample preparation can be intensive) | High (amenable to automation) |
| Information Provided | Degree of PEGylation, site of modification (MS/MS), heterogeneity | Purity, aggregation, presence of isomers, relative abundance |
Alternative Verification: High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and often higher-throughput alternative for assessing the extent and purity of the this compound modification. Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively distinguishing between the unmodified protein, the PEGylated product, and any aggregates.[][4][5] Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity and can often resolve different species of PEGylated proteins, such as positional isomers.[][6][7]
Experimental Workflow for HPLC Analysis
The workflow for HPLC analysis is generally more streamlined than that for mass spectrometry, particularly for routine quality control applications.
Detailed Experimental Protocols
Mass Spectrometry Protocol (MALDI-TOF)
This protocol provides a general guideline for the analysis of proteins modified with this compound using MALDI-TOF MS.[8]
-
Sample Preparation:
-
Desalt the protein sample (typically 1-10 µM) using a C4 or C18 ZipTip, or via buffer exchange, to remove salts and detergents that can interfere with ionization.
-
Elute the protein in a small volume of a solution compatible with MALDI analysis (e.g., 50% acetonitrile (B52724), 0.1% trifluoroacetic acid).
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller peptides, α-cyano-4-hydroxycinnamic acid (HCCA) may be preferred.[8]
-
-
Target Spotting:
-
Mix the desalted sample and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode for large molecules, over a mass range that encompasses the expected molecular weights of the unmodified and modified protein.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Process the raw spectra to determine the average molecular weight of the observed species.
-
The mass difference between the unmodified and modified protein should correspond to the mass of the Azido-PEG5-CH2CO2- moiety. The pentafluorophenyl (PFP) group is a leaving group and will not be present on the modified protein.
-
The presence of multiple peaks separated by the mass of the PEG repeating unit (-CH2CH2O-, 44 Da) can indicate heterogeneity in the PEG chain length if a polydisperse PEG reagent was used.
-
LC-MS/MS Protocol for Site Identification
For identifying the specific amino acid residue(s) modified with this compound, a bottom-up proteomics approach using LC-MS/MS is employed.
-
Protein Digestion:
-
Denature the modified protein using a denaturant like urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAM).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC Separation:
-
Inject the peptide mixture onto a reversed-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like formic acid.
-
-
MS and MS/MS Analysis:
-
The eluting peptides are introduced into an ESI mass spectrometer.
-
The mass spectrometer cycles between acquiring a full MS scan to detect the peptide precursor ions and MS/MS scans of the most intense precursor ions.
-
In the MS/MS scans, the precursor ions are fragmented by collision-induced dissociation (CID) or other fragmentation methods.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
The modification with Azido-PEG5-CH2CO2- is included as a variable modification in the search parameters.
-
The fragmentation pattern in the MS/MS spectrum of the modified peptide will confirm the presence of the PEG linker and pinpoint the modified amino acid residue. The azide (B81097) group may show characteristic fragmentation patterns.
-
HPLC Protocol (Size-Exclusion Chromatography)
This protocol outlines a general method for analyzing the purity and aggregation of a protein modified with this compound using SEC-HPLC.[4][5]
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.
-
Ensure the system is stable and the baseline is flat.
-
-
Sample Preparation:
-
Dilute the protein sample in the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Inject a defined volume of the sample onto the SEC column.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and/or a refractive index (RI) detector (sensitive to the PEG moiety).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative abundance of the different species.
-
The main peak should correspond to the monomeric PEGylated protein. Peaks eluting earlier represent aggregates, while peaks eluting later may correspond to the unmodified protein or smaller fragments.
-
Calibration with molecular weight standards can be used to estimate the apparent molecular weight of the eluting species.
-
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography and tandem MS, provides the most definitive and detailed characterization of the this compound modification. It allows for precise mass measurement, confirmation of covalent attachment, and identification of modification sites. HPLC, on the other hand, is a powerful, high-throughput technique for assessing the purity, homogeneity, and aggregation state of the modified protein. For comprehensive verification, a combination of both mass spectrometry and HPLC is recommended, leveraging the strengths of each technique to ensure the quality and consistency of the final product.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of Azido-PEG5-CH2CO2-PFP Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Azido-PEG5-CH2CO2-PFP, a heterobifunctional PEG linker crucial in bioconjugation and drug development. We present detailed experimental protocols, comparative data, and alternative analytical techniques to assist in selecting the optimal method for quality control and characterization.
Introduction to Purity Analysis of PEG Linkers
This compound is a discrete PEG (dPEG®) linker with a defined molecular weight, featuring an azide (B81097) group for "click" chemistry and a pentafluorophenyl (PFP) ester for amine conjugation. Ensuring the purity of this linker is critical as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and the introduction of heterogeneous components into the final bioconjugate, potentially impacting its efficacy and safety. Common impurities in PEG derivatives include species with incomplete functionalization (e.g., a hydroxyl group instead of an azide), PEG diols (lacking one or both functional groups), and molecules with different PEG chain lengths.
HPLC-Based Purity Analysis: A Comparative Overview
Due to the lack of a strong UV chromophore in the PEG backbone, conventional HPLC with UV detection is often not suitable for the primary analysis of these linkers. Therefore, universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are preferred. These detectors are mass-based and provide a response proportional to the amount of the analyte, making them ideal for purity assessment of non-volatile compounds like PEG derivatives.
This guide focuses on a representative Reversed-Phase HPLC (RP-HPLC) method coupled with ELSD or CAD, which offers excellent resolution for separating the target compound from its potential impurities.
Table 1: Comparison of HPLC Detector Performance for this compound Analysis
| Feature | HPLC-ELSD | HPLC-CAD | HPLC-MS |
| Principle | Measures light scattered by non-volatile analyte particles after solvent evaporation. | Measures charge transferred from ionized gas to analyte particles after solvent evaporation. | Measures the mass-to-charge ratio of ionized molecules. |
| Sensitivity | Good (ng range) | High (sub-ng range) | Very High (pg-fg range) |
| Response | Non-linear, dependent on analyte properties and mobile phase. | More uniform response across a wide range of non-volatile analytes. | Highly specific to the mass of the analyte. |
| Gradient Compatibility | Excellent | Excellent | Excellent |
| Information Provided | Quantitative (relative purity) | Quantitative (relative purity) | Quantitative and structural (molecular weight confirmation) |
| Cost | Moderate | Moderate to High | High |
| Typical Purity Claim | >95% | >98% | >98% with impurity identification |
Experimental Protocols
Representative RP-HPLC Method for Purity of this compound
This protocol is a representative method based on best practices for the analysis of short-chain, heterobifunctional PEG linkers.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
ELSD Settings:
| Parameter | Setting |
| Nebulizer Temperature | 40°C |
| Evaporator Temperature | 60°C |
| Gas Flow (Nitrogen) | 1.5 SLM |
CAD Settings:
| Parameter | Setting |
| Evaporation Temperature | 35°C |
| Power Function | Data-dependent |
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for both purity determination and identity confirmation. Suppliers of high-purity PEG linkers often use HPLC coupled with mass spectrometry for quality control[1].
Instrumentation:
-
UHPLC system
-
Mass Spectrometer with Electrospray Ionization (ESI)
Chromatographic Conditions:
-
Same as the RP-HPLC method above.
MS Settings:
| Parameter | Setting |
| Ionization Mode | Positive ESI |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
Visualization of Experimental Workflow
References
A Head-to-Head Comparison of Azido-PEG5-CH2CO2-PFP and Azido-PEG-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, the choice of linker is a critical decision that dictates the efficiency, stability, and homogeneity of the final product. Among the most common amine-reactive functionalities are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. This guide provides an objective, data-driven comparison of two representative reagents: Azido-PEG5-CH2CO2-PFP and the more conventional Azido-PEG-NHS ester. Both reagents serve the dual purpose of introducing a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) handle for subsequent "click chemistry," but their performance characteristics differ significantly due to the nature of their active ester groups.
Chemical Reactivity and Mechanism
Both PFP and NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the ester, leading to the displacement of the leaving group—either pentafluorophenol (B44920) (PFP-OH) or N-hydroxysuccinimide (NHS).[3] The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[4]
Quantitative Performance Comparison
The primary distinction between PFP and NHS esters lies in their relative stability and reactivity, particularly in aqueous environments. PFP esters are significantly less susceptible to hydrolysis than NHS esters, which can be a crucial advantage in bioconjugation reactions.[1][5][6] This increased stability can lead to more efficient conjugation by minimizing the competing reaction with water.[7]
| Feature | This compound | Azido-PEG-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Target | Primary and secondary amines (e.g., Lysine)[1] | Primary amines (e.g., Lysine)[2][8] |
| Optimal Reaction pH | 7.2 - 9.0[1][5][9] | 7.2 - 8.5[2][10] |
| Hydrolytic Stability | Higher; less subject to hydrolysis in aqueous buffers[1][6][7] | Lower; hydrolysis rate increases significantly with pH[2][6] |
| Half-life in Aqueous Buffer | Generally longer than NHS esters | pH 7.0 (4-5 hours at 0°C), pH 8.6 (10 minutes at 4°C)[2] |
| Reactivity | Highly reactive, comparable to or slightly less reactive than NHS esters initially, but more efficient over time due to higher stability[3] | Very high reactivity, but susceptible to rapid hydrolysis[2][3] |
| Key Advantage | Higher efficiency due to resistance to hydrolysis; potential for preferential labeling of specific lysines (e.g., antibody light chains)[1][11] | Well-established chemistry with very fast reaction times[12] |
| Considerations | More hydrophobic than NHS esters[6][13] | Requires careful pH control and prompt use to avoid reagent deactivation via hydrolysis[6] |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful bioconjugation. Below are generalized protocols for conjugating Azido-PEG-PFP and Azido-PEG-NHS esters to a model protein like an IgG antibody.
Protocol 1: Conjugation with this compound
This protocol is adapted from general PFP ester conjugation guidelines.[1][5][14]
-
Prepare the Biomolecule Solution:
-
Dissolve the protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-8.5) to a concentration of 0.5-5 mg/mL.[1]
-
Ensure the buffer is free of primary amines like Tris or glycine (B1666218), which will compete in the reaction.[5][7]
-
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines, such as 1M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[5]
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
-
Protocol 2: Conjugation with Azido-PEG-NHS Ester
This protocol is a synthesis of common NHS ester labeling procedures.[2][10][15]
-
Prepare the Biomolecule Solution:
-
Prepare the NHS Ester Solution:
-
Initiate the Conjugation Reaction:
-
Quench the Reaction:
-
Add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[2]
-
-
Purify the Conjugate:
-
Purify the labeled protein from excess reagent and byproducts using a desalting column (gel filtration) or dialysis.[10]
-
Experimental and Logical Workflows
The overall workflow for a bioconjugation experiment is similar for both reagents, involving preparation, reaction, and purification stages. The key decision point is the selection of the reagent based on the specific requirements of the experiment.
Summary and Recommendations
The choice between this compound and an Azido-PEG-NHS ester depends on the specific goals of the bioconjugation and the nature of the biomolecule.
Choose this compound when:
-
Hydrolytic stability is paramount: For reactions that require longer incubation times, are performed at higher pH, or with very dilute protein solutions, the PFP ester's resistance to hydrolysis will likely result in a higher conjugation yield.[1][7]
-
Greater homogeneity is desired: PFP esters have been shown to provide preferential labeling of specific lysine residues, such as those on the light chain of monoclonal antibodies, leading to more homogeneous antibody-drug conjugates (ADCs) or antibody-fluorophore conjugates (AFCs).[11]
-
Reaction efficiency is critical: By minimizing the competing hydrolysis reaction, PFP esters can offer more efficient use of the labeling reagent.[3]
Choose Azido-PEG-NHS Ester when:
-
Rapid conjugation is the priority: NHS esters are highly reactive and can achieve significant labeling in a short amount of time (0.5 - 4 hours).[2][12]
-
Working with well-established protocols: NHS ester chemistry is one of the most widely used and documented methods for amine labeling.[2][8]
-
Reaction conditions can be tightly controlled: If the pH can be maintained in the optimal range and the reaction time is kept short, the impact of hydrolysis can be minimized.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. biotium.com [biotium.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 15. interchim.fr [interchim.fr]
PFP vs. NHS Esters in PEG Linkers: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of reactive chemistry for PEGylation is a critical determinant of conjugation efficiency, yield, and the stability of the final bioconjugate. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine-reactive PEGylation, pentafluorophenyl (PFP) esters are emerging as a superior alternative, offering significant advantages in stability and reactivity.
This guide provides an objective comparison of PFP and NHS esters for the formulation of PEG linkers, supported by experimental data, to inform the selection of the optimal reagent for your research and development needs.
Key Performance Advantages of PFP Esters
Pentafluorophenyl esters offer two primary advantages over NHS esters in the context of PEGylation: enhanced stability against hydrolysis and higher reactivity towards amines (aminolysis). This combination leads to more efficient and reproducible bioconjugation reactions, particularly in the aqueous environments typically used for modifying sensitive biomolecules.[1][2]
The superior performance of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group. This characteristic renders the carbonyl carbon more electrophilic, making it more susceptible to nucleophilic attack by amines, while also making the pentafluorophenolate a better leaving group.[2]
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing the stability and reactivity of PFP and NHS esters.
Table 1: Comparative Hydrolytic Stability of Active Esters
| Active Ester | Solvent System | Relative Stability | Reference |
| PFP Ester | Aqueous Acetonitrile | ~6-fold more stable than NHS ester | [3] |
| NHS Ester | Aqueous Acetonitrile | Baseline | [3] |
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [4][5] |
| 8.0 | Room Temp. | Minutes | [6] |
| 8.6 | 4 | 10 minutes | [4][5] |
| 8.5 | Room Temp. | ~1 hour | [7] |
| 9.0 | Room Temp. | < 10 minutes | [8] |
Table 3: Comparative Aminolysis Reactivity
| Polymer Platform | Amine | Pseudo-first-order rate constant (k') (s⁻¹) | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ | [16] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ | [16] |
This data demonstrates the substantially faster reaction kinetics of PFP esters in the desired amine conjugation reaction.
Reaction Mechanisms and Workflow
The fundamental reaction for both PFP and NHS esters is the acylation of a primary amine to form a stable amide bond.
A significant competing reaction, particularly for NHS esters, is hydrolysis, which deactivates the ester.
The superior stability of PFP esters against hydrolysis leads to a more efficient conjugation workflow.
Experimental Protocols
Below are generalized protocols for protein PEGylation using PFP and NHS esters. It is crucial to optimize the reaction conditions for each specific biomolecule and PEG linker.
Protocol 1: Protein PEGylation with PFP Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
PFP-PEG linker
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein for reaction with the PFP ester.[9]
-
Prepare PFP-PEG Solution: Immediately before use, dissolve the PFP-PEG linker in a minimal amount of anhydrous DMF or DMSO to create a stock solution. Do not prepare stock solutions for long-term storage as the PFP moiety can hydrolyze over time, even in anhydrous solvents if moisture is present.[9][14][17]
-
Initiate Conjugation: Add the desired molar excess of the PFP-PEG solution to the protein solution with gentle mixing. The optimal molar ratio of PFP-PEG to protein should be determined empirically but typically ranges from 5 to 20-fold excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The longer incubation times afforded by the stability of the PFP ester can be advantageous for sensitive proteins.[12]
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PFP-PEG.
-
Purification: Remove unreacted PFP-PEG and byproducts by dialysis or size-exclusion chromatography.[9][17]
Protocol 2: Protein PEGylation with NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS-PEG linker
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Prepare Protein Solution: As with PFP esters, ensure the protein is in an amine-free buffer.
-
Prepare NHS-PEG Solution: Immediately before use, dissolve the NHS-PEG linker in a small volume of anhydrous DMF or DMSO. NHS esters are highly susceptible to hydrolysis, so it is critical to use anhydrous solvents and prepare the solution just prior to initiating the reaction.[6]
-
Initiate Conjugation: Add the calculated amount of the NHS-PEG solution to the protein solution. Due to the rapid hydrolysis of NHS esters, especially at pH > 8, the reaction should be initiated promptly after preparing the NHS-PEG solution.[4][5]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or at 4°C. Reaction times are generally kept shorter than with PFP esters to minimize the impact of hydrolysis.[4]
-
Quenching: Add a quenching buffer to terminate the reaction.
-
Purification: Purify the PEGylated protein using standard methods such as dialysis or size-exclusion chromatography.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 14. confluore.com [confluore.com]
- 15. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 16. Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines [agris.fao.org]
- 17. broadpharm.com [broadpharm.com]
The Balancing Act of Bioconjugation: A Comparative Guide to PEG Linker Length Efficiency
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a pivotal decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and widely adopted tool due to their hydrophilicity, biocompatibility, and ability to enhance the in vivo half-life of bioconjugates. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).
The length of the PEG chain, ranging from short, discrete units (e.g., PEG4, PEG8) to long polymer chains (e.g., 4kDa, 10kDa), is a critical parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. Shorter PEG linkers may offer advantages in terms of creating compact and stable conjugates, while longer linkers are often employed to improve solubility, reduce aggregation of hydrophobic payloads, and extend circulation time.[1][2] However, a potential trade-off exists, as longer linkers can sometimes lead to decreased in vitro potency.[1] The optimal PEG linker length is therefore highly dependent on the specific characteristics of the biomolecule, the conjugated payload, and the therapeutic target, necessitating careful empirical evaluation.[1]
Quantitative Comparison of PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of bioconjugates.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [2]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. |
Table 2: Impact of PEG Linker Length on Pharmacokinetics of an Affibody-Drug Conjugate [3][4]
| PEG Linker Length | Half-life | Fold Increase in Half-life (vs. No PEG) |
| None | 19.6 minutes | 1.0 |
| 4 kDa | - | 2.5 |
| 10 kDa | - | 11.2 |
Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate [4][5]
| PEG Linker Length (Molecular Weight) | In Vitro Cytotoxicity (IC50) Reduction |
| 0 (No PEG) | Baseline |
| 4 kDa | 4.5-fold reduction |
| 10 kDa | 22-fold reduction |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and reproduction of experimental findings. Below are protocols for key experiments in bioconjugation involving PEG linkers.
Protocol 1: Site-Specific Maleimide (B117702) PEGylation of a Thiol-Containing Protein
This protocol outlines the site-specific conjugation of a PEG-maleimide linker to a thiol group on a protein, often generated by the reduction of interchain disulfide bonds.[2][5]
Materials:
-
Thiol-containing protein (or antibody)
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5[5]
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP), if needed to expose sulfhydryl groups
-
Desalting column or dialysis cassette for purification
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[5] If reduction of disulfide bonds is necessary, treat the protein with a reducing agent like TCEP, which must then be removed prior to the addition of the PEG-maleimide.[2]
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide reagent in an appropriate solvent.
-
Conjugation: Add the desired molar excess (e.g., 10-20 fold) of the PEG-Maleimide solution to the protein solution.[2]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[2]
-
Quenching (Optional): To quench any unreacted maleimide groups, a molar excess of a thiol-containing molecule like N-acetyl cysteine can be added.[2]
-
Purification: Remove excess PEG-Maleimide and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[2]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.
A. UV/Vis Spectroscopy: [2]
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.[2]
B. Hydrophobic Interaction Chromatography (HIC): [2]
-
Inject the purified ADC sample onto an HIC column.
-
Apply a decreasing salt gradient to elute the different ADC species.
-
Species with different numbers of conjugated drug-linkers (e.g., DAR0, DAR2, DAR4) will elute as separate peaks due to increasing hydrophobicity with each added drug-linker.[2]
Visualizing the Logic of PEG Linker Selection
The decision-making process for selecting an appropriate PEG linker length involves balancing several factors. The following diagram illustrates these relationships.
Caption: Interplay between PEG linker length and key bioconjugate properties.
This guide provides a foundational understanding of the critical role PEG linker length plays in bioconjugation. By carefully considering the interplay between linker length and the desired physicochemical and biological properties of the final conjugate, researchers can rationally design more effective and safer therapeutic and diagnostic agents.
References
A Researcher's Guide to Alternative Crosslinkers for Azido-PEG5-CH2CO2-PFP in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical step in the design of bioconjugates, influencing reaction efficiency, stability, and the ultimate performance of the final product. Azido-PEG5-CH2CO2-PFP is a valuable heterobifunctional crosslinker, combining a bioorthogonal azide (B81097) group for "click chemistry" with an amine-reactive pentafluorophenyl (PFP) ester. However, a range of alternative crosslinkers exists, each with distinct advantages that may be better suited for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.
Alternatives to the PFP Ester for Amine Reactivity
The PFP ester is known for its high reactivity and greater resistance to hydrolysis compared to more traditional amine-reactive groups like N-hydroxysuccinimide (NHS) esters.[1][2][3] This enhanced stability can lead to more efficient and reproducible conjugations, particularly in aqueous environments.[1]
Key Performance Indicators: PFP vs. NHS vs. TFP Esters
The choice between PFP, NHS, and tetrafluorophenyl (TFP) esters often comes down to a balance of reactivity and stability. While NHS esters have been widely used, their susceptibility to hydrolysis, especially at neutral to basic pH, is a significant drawback.[4][5] PFP and TFP esters offer greater stability, making them superior alternatives in many bioconjugation workflows.[4][6]
| Feature | PFP Ester | TFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | Tetrafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Primary Target | Primary and secondary amines | Primary and secondary amines | Primary amines |
| Optimal pH Range | 7.2 - 8.5[2] | Similar to PFP esters | 7.0 - 8.5[5] |
| Hydrolytic Stability | High[1] | High[7] | Moderate to Low[5][8] |
| Side Reactions | Minimal reported | Minimal reported | Potential for ring-opening |
Quantitative Comparison of Active Ester Hydrolysis
The rate of hydrolysis is a critical parameter for amine-reactive crosslinkers. The following table summarizes the half-lives of NHS and TFP esters at different pH values, demonstrating the superior stability of the TFP ester.
| pH | NHS Ester Half-Life | TFP Ester Half-Life |
| 7.0 | 4-5 hours[8][9] | ~14.5 hours[7] |
| 8.0 | 1 hour[9] | ~6.1 hours[7] |
| 8.6 - 10.0 | ~10 minutes[8][9] | ~1.1 hours (at pH 10)[7] |
Alternatives to the Azide Moiety for Bioorthogonal Conjugation
The azide group is a cornerstone of click chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[10][] These reactions are highly specific and efficient, but alternatives exist for researchers seeking different reactivity profiles or to avoid potential issues with copper catalysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, copper-free click chemistry that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[12][13] The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications and live-cell imaging.[12][14][15]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) vs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Feature | CuAAC | SPAAC |
| Reactive Partners | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Catalyst Required | Copper(I) | None |
| Biocompatibility | Lower (due to copper cytotoxicity)[14] | High[12] |
| Reaction Kinetics | Generally faster than SPAAC[12] | Slower than CuAAC[12] |
| Applications | In vitro conjugation, proteomics[1] | In vivo imaging, live-cell labeling[12] |
A comparative proteomics study found that CuAAC identified a higher number of O-GlcNAc modified proteins (229) compared to SPAAC (188), suggesting higher efficiency in this context.[1] However, for in vivo studies where biocompatibility is paramount, SPAAC is the preferred method.[16]
Heterobifunctional Crosslinkers with Alternative Chemistries
Beyond modifying the azide or PFP ester, a diverse array of heterobifunctional crosslinkers with entirely different reactive groups are available. These linkers expand the toolkit for bioconjugation, allowing for the specific targeting of other functional groups on biomolecules.
Thiol-Reactive Crosslinkers
Cysteine residues, with their nucleophilic thiol groups, are a common target for site-specific modification.
-
Iodoacetamide-PEG-Azide: This crosslinker contains an iodoacetamide (B48618) group that selectively reacts with thiols to form a stable thioether bond, and an azide for click chemistry.[5][7][8][][17] The reaction is most efficient at a slightly alkaline pH of 8.0-8.5.[4]
-
Maleimide-PEG-Azide: Maleimides also react with thiols via a Michael addition, typically at a more neutral pH range of 6.5-7.5.[4] While the reaction is very rapid, the resulting thioether bond can be less stable than that formed by iodoacetamides, potentially undergoing a retro-Michael reaction.[4]
| Feature | Iodoacetamide | Maleimide |
| Reactive Group | Iodoacetyl | Maleimide |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 8.0 - 8.5[4] | 6.5 - 7.5[4] |
| Reaction Rate | High | Very High (approx. 1000x faster than with amines at pH 7)[4] |
| Conjugate Stability | Highly Stable, Irreversible[4] | Can be susceptible to hydrolysis and retro-Michael addition[4] |
Experimental Workflows and Signaling Pathways
The choice of crosslinker is often dictated by the specific experimental workflow. A common application for these reagents is the development of Antibody-Drug Conjugates (ADCs).
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC click chemistry.
Experimental Protocols
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol allows for the quantitative comparison of the hydrolysis rates of PFP, TFP, and NHS esters in an aqueous buffer.[18]
Materials:
-
PFP, TFP, and NHS esters of the same carboxylic acid (e.g., biotin).
-
Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5.
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Reverse-phase HPLC system with a C18 column and UV detector.
Procedure:
-
Prepare 10 mM stock solutions of each active ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Initiate the hydrolysis by diluting each stock solution into the reaction buffer (pH 7.4 or 8.5) to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the decrease in the active ester peak and the increase of the hydrolyzed carboxylic acid peak by UV absorbance.
-
The mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Calculate the percentage of remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life.
Protocol 2: Antibody Conjugation with DBCO-NHS Ester for SPAAC
This protocol describes the activation of an antibody with a DBCO-NHS ester for subsequent reaction with an azide-containing molecule.[6][19][20]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Desalting column.
-
Azide-modified molecule.
Procedure:
-
Equilibrate the DBCO-NHS ester vial to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Add a 5- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be less than 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or overnight at 4°C.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column, exchanging the buffer to PBS.
-
The DBCO-activated antibody is now ready for conjugation with an azide-containing molecule. Add the azide-modified molecule at a 1.5- to 4-fold molar excess to the DBCO-activated antibody.
-
Incubate the SPAAC reaction for 2-24 hours at 4°C to 37°C.
-
The final conjugate can be purified by size-exclusion chromatography.
Protocol 3: Metabolic Cell Surface Labeling and SPAAC Reaction
This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by a SPAAC reaction with a DBCO-fluorophore for visualization.[10][17]
Materials:
-
Cells in culture.
-
Azide-containing sugar (e.g., Ac4ManNAz).
-
DBCO-conjugated fluorophore.
-
Cell culture medium.
-
PBS.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets).
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing an optimized concentration of the azide-sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.
-
Washing: Gently wash the cells two to three times with PBS to remove unincorporated azide-sugar.
-
SPAAC Reaction (Live-Cell Imaging):
-
Prepare a staining solution of the DBCO-fluorophore in serum-free medium or PBS (typically 10-50 µM).
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Gently wash the cells two to four times with PBS to remove the excess probe.
-
Image the cells immediately using a fluorescence microscope.
-
-
SPAAC Reaction (Fixed-Cell Imaging):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 for 10-15 minutes. Wash twice with PBS.
-
Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips and image the cells.
-
Caption: Experimental workflow for metabolic cell labeling and subsequent SPAAC ligation.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 14. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PFP, TFP, and NHS Esters for Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the formation of stable amide bonds between a molecule of interest and a primary amine on a biomolecule is a cornerstone technique. This is frequently accomplished using amine-reactive esters. Among the most common choices are N-hydroxysuccinimide (NHS) esters, which have long been the gold standard. However, alternatives such as tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters have gained significant traction, offering distinct advantages in certain applications. This guide provides an objective, data-driven comparison of PFP, TFP, and NHS esters to aid researchers in selecting the optimal reagent for their specific amine conjugation needs.
Executive Summary
PFP and TFP esters are generally more resistant to hydrolysis in aqueous media compared to NHS esters, leading to higher conjugation efficiencies, especially in dilute reaction conditions or when working with sensitive biomolecules that require longer reaction times. While all three esters react with primary amines to form stable amide bonds, the increased stability of PFP and TFP esters can be a significant advantage. However, PFP and TFP esters can be more hydrophobic than their NHS counterparts. The choice of ester will ultimately depend on the specific requirements of the conjugation reaction, including the nature of the biomolecule, the desired degree of labeling, and the reaction conditions.
Performance Characteristics
The decision to use PFP, TFP, or NHS esters hinges on a few key performance indicators: stability in aqueous solution (resistance to hydrolysis), reaction rate with amines (aminolysis), and the efficiency of the conjugation.
| Feature | PFP Ester | TFP Ester | NHS Ester |
| Leaving Group | Pentafluorophenol | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
| Relative Hydrolytic Stability | High | High | Moderate |
| Reactivity with Amines | High | High | High |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 9.0 | 7.2 - 8.5 |
| Common Solvents for Stock Solutions | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF |
| Key Advantage | Highest stability against hydrolysis, leading to high efficiency. | More stable than NHS esters, good balance of reactivity and stability. | Well-established chemistry, good reactivity. |
| Potential Drawback | Can be more hydrophobic. | Can be more hydrophobic. | Prone to hydrolysis, especially at higher pH. |
Reaction Mechanism
The fundamental reaction mechanism for all three esters is a nucleophilic acyl substitution. A primary amine on the biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group.
Caption: Generalized reaction mechanism for amine conjugation with an activated ester.
Experimental Data: Hydrolysis Rates
A critical factor in the efficiency of amine conjugation is the stability of the activated ester in the aqueous reaction buffer. Hydrolysis is a competing reaction that deactivates the ester, making it unavailable for conjugation.
| Ester | pH | Temperature (°C) | Half-life |
| NHS Ester | 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes | |
| TFP Ester | 10.0 | Not Specified | ~10-fold longer than NHS ester |
| PFP Ester | Not Specified | Not Specified | Markedly lower rate of hydrolysis than NHS esters |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. However, the trend of NHS esters being the least stable is consistently reported.
The increased hydrolytic stability of PFP and TFP esters is a direct result of the electron-withdrawing fluorine atoms on the phenyl ring, which makes the ester less susceptible to attack by water.
Caption: Workflow for comparing the hydrolytic stability of activated esters.
Experimental Protocols
Protocol 1: General Amine Conjugation
This protocol provides a general framework for conjugating an activated ester to a protein. Optimization of the molar excess of the ester and reaction time may be required for specific applications.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PFP, TFP, or NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Ester Stock Solution: Immediately before use, dissolve the PFP, TFP, or NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. For NHS esters, shorter incubation times may be necessary to minimize hydrolysis.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted ester. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from unreacted reagents and byproducts using a desalting column or dialysis.
Protocol 2: Comparative Analysis of Hydrolysis Rate
This protocol outlines a method to compare the hydrolysis rates of PFP, TFP, and NHS esters.
Materials:
-
PFP, TFP, and NHS esters of the same carboxylic acid
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Ester Stock Solutions: Prepare 10 mM stock solutions of each ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Dilute each stock solution into the reaction buffer to a final concentration of 1 mM.
-
HPLC Analysis: Immediately inject a sample (t=0) onto the HPLC. Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Data Analysis: Monitor the decrease in the area of the active ester peak over time. Calculate the half-life of each ester under the tested conditions.
Logical Relationships and Considerations
The choice between PFP, TFP, and NHS esters involves a trade-off between stability and, to a lesser extent, reactivity and hydrophobicity.
Caption: Decision tree for selecting an amine-reactive ester.
Conclusion
For many standard bioconjugation applications, NHS esters remain a viable and effective choice due to their long history of use and well-documented protocols. However, for applications requiring higher efficiency, longer reaction times, or for use with precious and limited biomolecules, PFP and TFP esters offer a clear advantage due to their superior stability in aqueous environments. The increased resistance to hydrolysis of PFP and TFP esters can lead to higher yields and more reproducible conjugations. Researchers should consider the specific demands of their experimental system when selecting the most appropriate amine-reactive ester.
A Head-to-Head Comparison: Evaluating the Degree of Labeling with Azido-PEG5-CH2CO2-PFP
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Azido-PEG5-CH2CO2-PFP is a heterobifunctional linker that offers a powerful solution for bioconjugation, combining the advantages of a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for "click" chemistry, and a pentafluorophenyl (PFP) ester for efficient amine labeling. This guide provides an objective comparison of this compound with its commonly used N-hydroxysuccinimide (NHS) ester counterpart, supported by experimental data, to facilitate an informed selection of the optimal labeling reagent.
The Superiority of PFP Esters for Amine-Reactive Labeling
The key to the performance of this compound lies in its PFP ester. PFP esters are a class of amine-reactive functional groups that have demonstrated significant advantages over the more traditional NHS esters.[1] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by primary and secondary amines on biomolecules.[1] This results in a more efficient and stable amide bond formation.
The primary advantages of PFP esters include:
-
Increased Stability: PFP esters exhibit greater resistance to hydrolysis in aqueous environments compared to NHS esters.[1][2] This is a critical advantage as hydrolysis is a competing reaction that reduces the availability of the active ester for conjugation, often necessitating the use of a larger excess of the labeling reagent.[1]
-
Enhanced Reactivity: Studies have shown that PFP esters can have a significantly faster coupling speed compared to other active esters.[1] This increased reactivity towards aminolysis allows for more efficient conjugation reactions, potentially leading to higher labeling densities under milder conditions.[1]
-
Improved Conjugate Properties: Research comparing AFCs (antibody-fluorophore conjugates) labeled with NHS and PFP esters revealed that the use of PFP esters resulted in reduced aggregation and improved brightness of the final conjugate.[3]
Performance Comparison: this compound vs. Azido-PEG5-CH2CO2-NHS
To illustrate the practical differences in labeling performance, the following table summarizes key quantitative data for this compound and its NHS ester alternative.
| Feature | This compound | Azido-PEG5-CH2CO2-NHS | Source(s) |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | [1][4] |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | [5][6] |
| Typical Reaction pH | 7.5 - 8.5 | 7.2 - 9.0 | [5] |
| Relative Reaction Rate | Fast | Very Fast | [5] |
| Hydrolytic Stability | Higher | Lower | [1][2] |
| Conjugation Efficiency | High | Moderate to High | [1][7] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted labeling reagent and byproducts using a gel filtration column equilibrated with the desired storage buffer. The first colored or UV-absorbing peak to elute will be the labeled protein.
Determining the Degree of Labeling (DOL) by UV-Vis Spectroscopy
The degree of labeling, which is the average number of labeling molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[8]
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label if it has a chromophore (A_max). If the azide group is to be reacted with a chromophoric or fluorophoric alkyne in a subsequent step, this measurement would be performed after that reaction. For the purpose of this guide, we will assume a subsequent reaction with a dye for DOL calculation.
-
Calculate the concentration of the protein using the following formula, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein where:
-
CF is the correction factor (A280 of the dye / A_max of the dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizing the Workflow and Logic
To further clarify the processes and decision-making involved in evaluating labeling reagents, the following diagrams are provided.
Caption: Experimental workflow for protein labeling and evaluation.
Caption: Reaction of this compound with a primary amine.
Caption: Decision tree for selecting an amine-reactive labeling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azido-PEG5-CH2CO2-NHS, 2144777-77-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Azido-PEG10-CH2CO2-NHS | Benchchem [benchchem.com]
- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 8. abberior.rocks [abberior.rocks]
Safety Operating Guide
Personal protective equipment for handling Azido-PEG5-CH2CO2-PFP
Essential Safety and Handling Guide for Azido-PEG5-CH2CO2-PFP
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound, containing an azide (B81097) functional group, requires specific precautions to mitigate risks associated with potential instability.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| Body Part | Required PPE | Specifications and Remarks |
| Eye & Face | Chemical safety goggles and face shield | Must be worn together to provide maximum protection against splashes. Standard safety glasses are not sufficient.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.[1] |
| Body | Chemical-resistant laboratory coat | The lab coat should be fully buttoned and made of a material resistant to chemicals. For larger quantities or increased splash risk, a chemical-resistant apron should be worn over the lab coat.[1] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet.[1] |
| Respiratory | Full-face respirator with appropriate cartridge | Recommended when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation. Use a NIOSH-approved respirator with a cartridge suitable for organic vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound.
2.1. Preparation and Pre-Handling Checks
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[3]
-
Safety Equipment: Confirm that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[4] A summary of hazards indicates that the substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Ensure all required equipment and reagents are within easy reach to avoid extending outside the hood. Line the work surface with absorbent paper.[3]
2.2. Handling the Chemical
-
Transportation: When moving the chemical, use a secondary container to prevent spills in case the primary container breaks.
-
Weighing and Dispensing: Use plastic or glass spatulas for weighing and transferring the compound; DO NOT USE METAL SPATULAS .[3] Metal azides, which can be highly unstable and explosive, can form from contact with metals.[4] Dispense the required amount slowly and carefully to avoid creating dust or splashing.
-
Solvent Choice: Avoid using halogenated solvents such as dichloromethane (B109758) and chloroform, as they can form explosively unstable di- and tri-azidomethane.[4][6]
-
Incompatible Materials: Keep the compound away from acids, heavy metals, bromine, carbon disulfide, chromyl chloride, and dimethyl sulfate.[4][7] Contact with acids can form hydrazoic acid, which is highly toxic and explosive.[4]
-
Scale of Work: Work on the smallest possible scale and do not "scale up" reactions without prior approval from a supervisor.[3]
2.3. Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Container Sealing: Tightly seal the this compound container after use.
-
Storage: Store the compound below room temperature, away from light, heat, pressure, and shock.[3][6][7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent harm to personnel and the environment.
-
Waste Segregation: All azide-containing waste must be collected in a separate, clearly labeled waste container.[3][6] Do not mix azide waste with acidic wastes.[4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.
-
Quenching (if applicable): For reactions where residual azide may be present, it is recommended to quench the azide before disposal. This should be done following established and validated laboratory procedures.
-
Disposal Route: All waste containing this compound must be disposed of through the institution's chemical waste program.[4] Under no circumstances should this chemical be poured down the drain.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. This compound|MSDS [dcchemicals.com]
- 6. ucd.ie [ucd.ie]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
